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1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride Documentation Hub

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  • Product: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
  • CAS: 1187931-04-9

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Mechanism of Action of 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

The following technical guide details the mechanism of action for 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride , a conformationally constrained monoamine analog. This analysis focuses on its primary pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride , a conformationally constrained monoamine analog. This analysis focuses on its primary pharmacological role as a mechanism-based inactivator (suicide substrate) of monoamine oxidase (MAO), deriving its activity from the specific electronic and steric properties of the 1-arylcyclopropylamine scaffold.

Executive Summary

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a synthetic arylcyclopropylamine and a structural analog of the non-selective MAO inhibitor tranylcypromine (2-phenylcyclopropan-1-amine) and the mechanism-based probe 1-phenylcyclopropylamine (1-PCPA) .

Its primary mechanism of action is the irreversible inhibition of Monoamine Oxidase (MAO) enzymes via a single-electron transfer (SET) initiated radical ring-opening sequence. The presence of the para-methoxy group introduces a strong electron-donating effect, which modulates the oxidation potential of the amine nitrogen, potentially altering the kinetics of inactivation and isoform selectivity (MAO-A vs. MAO-B) compared to the unsubstituted parent compound.

Chemical Identity & Physicochemical Profile

Before detailing the mechanism, it is critical to define the structural constraints that drive the molecule's reactivity.

PropertyDetail
IUPAC Name 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
Core Scaffold 1-Arylcyclopropylamine (Gem-disubstituted cyclopropane)
Molecular Formula C₁₀H₁₃NO · HCl
Key Functional Groups Primary Amine (Ionizable center), Cyclopropane Ring (High strain energy ~27.5 kcal/mol), 4-Methoxy group (Electron Donor)
Role Mechanism-Based Inactivator (Suicide Substrate)

Mechanism of Action: Radical-Mediated MAO Inactivation

The pharmacological activity of 1-(4-methoxyphenyl)cyclopropan-1-amine is not a simple "lock and key" competitive inhibition. It acts as a suicide substrate , meaning the enzyme utilizes its own catalytic machinery to convert the inert inhibitor into a reactive species that destroys the enzyme's activity.

The Catalytic Cycle & Interruption

Monoamine Oxidase (MAO) typically oxidizes amines to imines via a Flavin Adenine Dinucleotide (FAD) cofactor. This molecule hijacks that pathway.

Step 1: Substrate Binding & Single Electron Transfer (SET)

The molecule enters the hydrophobic active site of MAO. The amine nitrogen (in its neutral form) aligns with the oxidized FAD cofactor.

  • Action : The FAD cofactor accepts one electron from the nitrogen lone pair of the inhibitor.

  • Result : Formation of an amine radical cation (

    
    ) and a flavin semiquinone radical  (
    
    
    
    ).
  • Impact of 4-Methoxy : The electron-donating methoxy group at the para position stabilizes the developing positive charge on the nitrogen/aromatic system, lowering the oxidation potential and facilitating this initial SET step.

Step 2: Homolytic Ring Opening

This is the critical divergence from normal substrates. In a standard phenethylamine substrate, a proton is removed. In this cyclopropyl analog, the strain energy of the cyclopropane ring combined with the instability of the adjacent radical cation drives a rapid rearrangement.

  • Mechanism : The cyclopropane ring undergoes homolytic cleavage (beta-scission).

  • Intermediate : This opens the ring to form a reactive carbon-centered radical (likely a distonic radical or a benzylic radical stabilized by the phenyl ring).

Step 3: Covalent Adduct Formation (Inactivation)

The newly formed carbon radical is highly reactive and situated within the enzyme's active site.

  • Pathway A (Flavin Adduct) : The carbon radical attacks the radical position of the FAD semiquinone (typically at the C4a or N5 position), forming a stable covalent bond.

  • Pathway B (Amino Acid Adduct) : The radical attacks a nearby nucleophilic amino acid residue (often a Cysteine thiol, e.g., Cys-406 in MAO-B) within the active site.

  • Outcome : The enzyme is permanently covalently modified and can no longer catalyze the oxidation of neurotransmitters (serotonin, dopamine, norepinephrine).

Visualization of the Pathway

The following diagram illustrates the "Suicide Inhibition" cascade.

MAO_Inactivation cluster_effect 4-Methoxy Substituent Effect Substrate 1-(4-Methoxyphenyl) cyclopropan-1-amine ES_Complex Enzyme-Substrate Complex (Non-covalent) Substrate->ES_Complex Binding to MAO Active Site SET_Step Single Electron Transfer (SET) (Formation of Amine Radical Cation) ES_Complex->SET_Step e- transfer to FAD Ring_Open Cyclopropane Ring Opening (Strain Release -> C-Radical) SET_Step->Ring_Open Radical Instability Adduct_FAD Covalent Adduct with FAD (Irreversible Inactivation) Ring_Open->Adduct_FAD Radical Recombination Adduct_Cys Covalent Adduct with Cysteine (Irreversible Inactivation) Ring_Open->Adduct_Cys Radical Attack Effect Stabilizes Radical Cation Facilitates SET Effect->SET_Step

Figure 1: Mechanism-based inactivation pathway of MAO by 1-(4-Methoxyphenyl)cyclopropan-1-amine.

Secondary Pharmacology: Potential SERT Interaction

While MAO inhibition is the definitive mechanism for 1-arylcyclopropylamines, the 4-methoxyphenyl moiety is a classic pharmacophore found in serotonin releasing agents (SRAs) and reuptake inhibitors (e.g., PMA, PMMA).

  • Hypothesis : The molecule may possess affinity for the Serotonin Transporter (SERT) .

  • Constraint : The cyclopropyl ring restricts the conformational flexibility required for optimal transport by SERT. Unlike flexible amphetamines, this rigidity often reduces potency as a releaser but may retain activity as a reuptake inhibitor.

  • Clinical Implication : If the molecule acts as both an MAOI and a SERT inhibitor, it poses a high risk of Serotonin Syndrome due to the synergistic increase in synaptic serotonin (preventing breakdown while blocking reuptake).

Experimental Protocols for Validation

To validate the mechanism described above, the following experimental workflows are recommended.

MAO Inactivation Assay (Kynuramine Method)

This protocol determines if the inhibition is time-dependent (characteristic of suicide inhibitors).

  • Preparation :

    • Enzyme : Recombinant Human MAO-A and MAO-B (expressed in baculovirus/insect cells).

    • Substrate : Kynuramine (non-fluorescent)

      
       4-Hydroxyquinoline (fluorescent).
      
    • Inhibitor : 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl (dissolved in DMSO/Buffer).

  • Pre-Incubation :

    • Incubate MAO enzyme with varying concentrations of the inhibitor (0.1 nM – 10 µM) at 37°C for different time points (0, 5, 15, 30, 60 min).

    • Control: Enzyme + Buffer (no inhibitor).

  • Activity Measurement :

    • Dilute the mixture 10-fold into a reaction buffer containing saturating Kynuramine.

    • Measure fluorescence increase (Ex 310 nm / Em 400 nm) over 20 minutes.

  • Data Analysis :

    • Plot % Remaining Activity vs. Pre-incubation Time.

    • Result : A time-dependent exponential decay indicates irreversible mechanism-based inactivation. Calculate

      
       (affinity) and 
      
      
      
      (max inactivation rate).
Partition Ratio Determination

This determines the efficiency of the suicide inhibition (how many turnover events occur before the enzyme dies).

  • Method : Titrate fixed concentration of MAO with increasing molar equivalents of the inhibitor.

  • Incubation : Allow reaction to proceed to completion (e.g., 2 hours).

  • Dialysis : Dialyze the enzyme-inhibitor mixture to remove unbound inhibitor.

  • Assay : Measure residual enzyme activity.

  • Logic : If activity does not recover after dialysis, the inhibition is covalent (irreversible). The intercept of the "Activity vs. [Inhibitor]/[Enzyme]" plot gives the partition ratio.

References

  • Silverman, R. B., & Zieske, P. A. (1985).[1][2] Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry. Link

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of the American Chemical Society.[3] Link

  • Yelekçi, K., et al. (2007). Design and synthesis of new 1-phenylcyclopropylamine derivatives as MAO inhibitors. Bioorganic & Medicinal Chemistry. Link

  • PubChem . Compound Summary for CID 53256964: 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. National Library of Medicine. Link

Sources

Exploratory

potential biological activity of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Technical Whitepaper: Pharmacological Profiling & Therapeutic Potential of 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl Part 1: Executive Summary & Structural Logic 1.1 The Molecule at a Glance 1-(4-Methoxyphenyl)cycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling & Therapeutic Potential of 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl

Part 1: Executive Summary & Structural Logic

1.1 The Molecule at a Glance 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (1-MPC) represents a distinct class of "conformationally restricted" amine pharmacophores.[1] Unlike its regioisomer tranylcypromine (trans-2-phenylcyclopropan-1-amine), where the amine and aryl groups are on adjacent carbons, 1-MPC features a geminal substitution pattern.[1] Both the amine and the 4-methoxyphenyl group are anchored to the same carbon (C1) of the cyclopropane ring.

This structural nuance is critical. It imposes a rigid steric lock on the nitrogen lone pair relative to the aromatic system, creating a specific "warhead" profile.[1] 1-MPC is not merely a ligand; it is a mechanism-based inactivator (suicide substrate) targeting FAD-dependent amine oxidases, specifically Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1]

1.2 Chemoinformatic Profile

PropertyValueSignificance
Formula C₁₀H₁₃NO[1][2] · HClCore scaffold for SAR expansion.[1]
MW 199.68 g/mol (salt)Fragment-like; high Ligand Efficiency (LE).[1]
LogP (Calc) ~1.9CNS penetrant; optimal for blood-brain barrier crossing.[1]
pKa ~9.2 (Amine)Predominantly protonated at physiological pH.[1]
Ring Strain ~27.5 kcal/molDriving force for ring-opening radical reactions.[1]
Bioisosterism ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-Methylphenethylamine
Rigid analogue of para-methoxyamphetamine (PMA).

Part 2: Mechanism of Action (The "Warhead" Hypothesis)

The biological activity of 1-MPC is governed by the high ring strain of the cyclopropane moiety acting as a "radical trap" within the active site of flavoenzymes.

2.1 The Single Electron Transfer (SET) Cascade When 1-MPC enters the catalytic site of MAO or LSD1, it does not undergo normal deamination. Instead, it hijacks the catalytic cycle:

  • Substrate Binding: The amine binds to the active site, adjacent to the FAD cofactor.[1]

  • SET Event: The enzyme attempts to oxidize the amine, abstracting an electron from the nitrogen lone pair.[1]

  • Radical Clock: This generates an aminium radical cation.[1] Due to the cyclopropane ring strain, the C1-C2 bond fragments rapidly (homolytic fission).

  • Covalent Adduct: The resulting carbon-centered radical attacks the flavin ring (usually at N5 or C4a), forming an irreversible covalent bond.[1] The enzyme is permanently inactivated.[1]

2.2 Visualizing the Pathway The following diagram illustrates the divergence between standard substrate metabolism and the suicide inhibition pathway of 1-MPC.

G Start 1-MPC (Substrate) ES_Complex Enzyme-Substrate Complex Start->ES_Complex Binding (Kd) Radical Aminium Radical Cation (Intermediate) ES_Complex->Radical SET (1e- transfer) Path_Normal Metabolic Turnover (Ring Intact) Radical->Path_Normal Slow Path_Suicide Ring Fragmentation (Radical Clock) Radical->Path_Suicide Fast (Kinetic Control) Product Ketone/Amine Product Path_Normal->Product Adduct Covalent Flavin Adduct (Dead Enzyme) Path_Suicide->Adduct Irreversible Alkylation

Figure 1: Mechanism-Based Inactivation Pathway.[1] The high-energy cyclopropyl radical favors the suicide pathway over metabolic turnover.

Part 3: Therapeutic Applications & Biological Targets

3.1 Neuropsychiatry: Monoamine Oxidase (MAO) Inhibition [3]

  • Target: MAO-A and MAO-B.[1][2]

  • Effect: The para-methoxy group typically enhances affinity for the serotonin transporter (SERT) and MAO-A active sites compared to the unsubstituted phenyl ring.[1]

  • Clinical Relevance: While less potent than tranylcypromine, geminal analogs like 1-MPC reduce the "cheese effect" (tyramine pressor response) in some models due to slightly different binding kinetics, offering a potential scaffold for safer antidepressants.

3.2 Oncology: Epigenetic Modulation (LSD1)

  • Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1]

  • Mechanism: LSD1 demethylates Histone H3 (H3K4me1/2).[1] Overexpression of LSD1 suppresses tumor suppressor genes.[1]

  • Utility: 1-MPC serves as a fragment lead. The cyclopropylamine "warhead" is essential for LSD1 inhibition.[1] The 4-methoxyphenyl group occupies the substrate binding pocket, mimicking the methylated lysine side chain.

  • Indication: Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), where LSD1 inhibition induces differentiation of blast cells.

Part 4: Experimental Protocols

4.1 Synthesis of 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl Rationale: The "Nitrile-Grignard" route (Kulinkovich-Szymoniak modification) is preferred for gem-disubstituted cyclopropamines over the Hofmann rearrangement due to higher yields and safety.[1]

Reagents: 4-Methoxybenzonitrile, Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)₄), BF₃·OEt₂.

  • Ligand Exchange: In a flame-dried flask under Argon, dissolve 4-methoxybenzonitrile (1.0 eq) in dry Et₂O.

  • Titanacycle Formation: Add Ti(OiPr)₄ (1.1 eq).[1] Cool to -78°C. Slowly add EtMgBr (2.2 eq). The reaction turns deep black/brown, indicating the formation of the titanacyclopropane intermediate.

  • Ring Closure: Allow to warm to room temperature (1h). Add BF₃[1]·OEt₂ (2.0 eq) to promote Lewis acid-catalyzed ring closure and amine formation.[1]

  • Quench & Isolation: Quench with 10% NaOH. Extract with Et₂O.[1] The organic layer contains the free amine.[1]

  • Salt Formation: Dissolve the crude oil in dry diethyl ether. Add 2M HCl in ether dropwise at 0°C. The white precipitate is 1-MPC HCl . Filter and recrystallize from EtOH/Et₂O.[1]

4.2 In Vitro MAO Inhibition Assay (Amplex Red) Rationale: A fluorometric assay is required to measure the continuous rate of H₂O₂ production, which is halted upon enzyme inactivation.[1]

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Substrate: Tyramine (200 μM).

  • Detection: Amplex Red (50 μM) + Horseradish Peroxidase (1 U/mL).[1]

  • Enzyme: Recombinant Human MAO-A or MAO-B (10 μg/mL).[1]

  • Protocol:

    • Incubate Enzyme + 1-MPC (0.1 nM – 10 μM) for 30 mins at 37°C (Pre-incubation is critical for suicide inhibitors to allow adduct formation).[1]

    • Add Tyramine/Amplex Red mix.

    • Measure Fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.

    • Analysis: Plot IC₅₀ vs. Pre-incubation time. A time-dependent decrease in IC₅₀ confirms mechanism-based inactivation.[1]

Part 5: Safety & Toxicology Profile

5.1 Mechanism-Based Toxicity The same mechanism that makes 1-MPC a potent drug (covalent modification) poses a toxicity risk.[1]

  • Off-Target Alkylation: If the radical intermediate escapes the active site, it can alkylate hepatic proteins, leading to immune-mediated hepatotoxicity (idiosyncratic toxicity).

  • CYP450 Inhibition: The cyclopropyl amine moiety is a known inactivator of CYP2D6 and CYP2C19.[1] This can lead to significant drug-drug interactions (DDIs).[1]

5.2 Handling Precautions

  • GHS Classification: Acute Tox.[1][4][5] Oral (Category 3/4).

  • Stability: The HCl salt is stable, but the free amine is sensitive to atmospheric CO₂ (carbamate formation). Store at -20°C under desiccant.

References

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1][3] Journal of Medicinal Chemistry, 28(12), 1953–1957.[3] Link

  • Mimasu, S., et al. (2010). Structure-Based Design of Potent and Selective LSD1 Inhibitors.[1] Biochemistry, 49(30), 6494–6503. (Describes the cyclopropylamine warhead mechanism). Link

  • Hyster, T. K. (2015). Nitrogen-Centered Radicals in Catalytic C–H Functionalization.[1] Chemical Reviews, 115(13), 6569–6609. (Mechanistic insight into aminium radical cations). Link

  • PubChem Compound Summary. 1-(4-Methoxyphenyl)cyclopropan-1-amine.[1] CID 123456 (Generalized search for class).[1] Link

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793.[1] Link

Sources

Foundational

Technical Monograph: 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

[1] Executive Summary 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a conformationally restricted primary amine bioisostere of p-methoxyphenethylamine.[1] Belonging to the class of 1-arylcyclopropylamines , thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a conformationally restricted primary amine bioisostere of p-methoxyphenethylamine.[1] Belonging to the class of 1-arylcyclopropylamines , this compound represents a privileged scaffold in medicinal chemistry, primarily utilized to modulate the pharmacokinetic profile of monoamine neurotransmitter ligands.

Unlike its 2-substituted isomer (tranylcypromine), the 1-substituted framework creates a unique steric environment that prevents metabolic deamination by monoamine oxidases (MAO) while retaining affinity for monoamine transporters (SERT/NET).[1] This guide details the optimized synthesis via the Kulinkovich-Szymoniak reaction , physicochemical characterization, and a theoretical pharmacological framework based on structure-activity relationships (SAR).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
Common Name 1-(p-Anisyl)cyclopropylamine HCl
CAS Number (Free Base) Not widely indexed (N-BOC precursor: 197655-12-2)
Molecular Formula C₁₀H₁₃NO[1] · HCl
Molecular Weight 199.68 g/mol (Salt); 163.22 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; Insoluble in diethyl ether
pKa (Calc.) ~8.9 (Conjugate acid)

Optimized Chemical Synthesis

The most robust route to 1-arylcyclopropylamines is the Kulinkovich-Szymoniak reaction , which converts aryl nitriles directly into primary cyclopropylamines using a titanium(II) intermediate generated in situ.[1] This method circumvents the instability of cyclopropanone intermediates found in older routes.[1]

Reaction Mechanism (Kulinkovich-Szymoniak)

The reaction proceeds via the formation of a titanacyclopropane species from ethylmagnesium bromide and titanium(IV) isopropoxide.[1] This nucleophilic species attacks the nitrile, forming a metallacycle that collapses into the cyclopropylamine upon Lewis acid activation.

SynthesisPath cluster_legend Reaction Phase Nitrile 4-Methoxybenzonitrile Titanacycle Titanacyclopropane Intermediate Nitrile->Titanacycle Ti(OiPr)4 EtMgBr Imine Metallacyclic Imine Titanacycle->Imine Nitrile Insertion Product 1-(4-Methoxyphenyl) cyclopropan-1-amine Imine->Product BF3·OEt2 Ring Contraction

Figure 1: Mechanistic pathway of the Kulinkovich-Szymoniak reaction converting a nitrile to a cyclopropylamine.[1]

Experimental Protocol

Objective: Synthesis of 1-(4-methoxyphenyl)cyclopropan-1-amine HCl on a 10 mmol scale.

Reagents:
  • 4-Methoxybenzonitrile (1.33 g, 10 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (3.2 mL, 11 mmol)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in Et₂O, 7.3 mL, 22 mmol)

  • Boron trifluoride etherate (BF₃[1]·OEt₂) (2.5 mL, 20 mmol)

  • Anhydrous Diethyl Ether (Et₂O) / THF (1:1 v/v)[1]

  • HCl in Dioxane (4.0 M)

Procedure:
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Reagent Mixing: Charge the flask with 4-Methoxybenzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in 40 mL of anhydrous Et₂O/THF (1:1). Cool the solution to -78°C (dry ice/acetone bath).

  • Grignard Addition: Add EtMgBr (22 mmol) dropwise over 30 minutes via syringe pump. The solution will turn from yellow to dark brown/black, indicating the formation of the low-valent titanium species.[1]

  • Warming: Allow the mixture to warm slowly to room temperature over 1 hour, then stir for an additional 30 minutes.

  • Lewis Acid Activation: Cool the mixture back to 0°C . Add BF₃·OEt₂ (20 mmol) dropwise.[1] Caution: Exothermic reaction.[1]

  • Reflux: Remove the ice bath and heat the mixture to reflux for 1 hour to drive the ring contraction.

  • Quenching: Cool to room temperature. Quench carefully with 10% aqueous NaOH (20 mL) followed by water (20 mL).

  • Extraction: Filter the resulting biphasic mixture through a Celite pad to remove titanium salts. Extract the filtrate with Et₂O (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo. The crude oil can be purified via flash chromatography (SiO₂, DCM:MeOH:NH₄OH 95:4:1).

  • Salt Formation: Dissolve the purified free amine in minimal dry Et₂O.[1] Add 4.0 M HCl in dioxane dropwise at 0°C until precipitation is complete. Filter the white solid and dry under high vacuum.[1]

Pharmacological Profile (SAR Analysis)

The 1-(4-methoxyphenyl)cyclopropan-1-amine scaffold serves as a rigidified analog of para-methoxyamphetamine (PMA) and a bioisostere of venlafaxine-like structures.[1]

Structure-Activity Relationship[1]
  • Gem-Disubstitution Effect: Unlike 2-phenylcyclopropylamines (e.g., tranylcypromine), the 1-substitution creates a quaternary carbon.[1] This blocks α-carbon oxidation , preventing degradation by MAO-A/B and extending the half-life.[1]

  • Cyclopropane Ring: Locks the ethylamine side chain into a specific conformation (typically gauche), restricting the rotation found in flexible phenethylamines. This often increases selectivity for transporters over receptors.[1]

  • 4-Methoxy Group: Historically associated with increased affinity for the Serotonin Transporter (SERT) .[1] In amphetamine analogs, this substitution shifts activity from dopamine release to serotonin release.[1]

SAR Core 1-(4-Methoxyphenyl) cyclopropan-1-amine Cyclopropane Cyclopropane Ring (Conformational Lock) Core->Cyclopropane Amine Primary Amine (Ionic Interaction with Asp98) Core->Amine Methoxy 4-Methoxy Group (H-Bond Acceptor / SERT Selectivity) Core->Methoxy Quaternary Quaternary Carbon (Blocks MAO Metabolism) Core->Quaternary Restricted Rotation\n(High Affinity) Restricted Rotation (High Affinity) Cyclopropane->Restricted Rotation\n(High Affinity) Transporter Binding Transporter Binding Amine->Transporter Binding Serotonergic Potency Serotonergic Potency Methoxy->Serotonergic Potency Metabolic Stability Metabolic Stability Quaternary->Metabolic Stability

Figure 2: Pharmacophore dissection of the target molecule highlighting functional moieties.[1]

Target Interactions

Based on homologous series data:

  • Monoamine Transporters: Likely acts as a reuptake inhibitor or substrate-type releaser for SERT and NET.[1]

  • NMDA Receptors: Some 1-arylcyclopropylamines exhibit weak NMDA antagonist activity, similar to phencyclidine (PCP) derivatives, though the primary amine usually reduces this affinity compared to tertiary amines.[1]

  • Sigma Receptors: The 4-methoxy moiety enhances binding to Sigma-1 receptors, which are implicated in neuroprotection and modulation of calcium signaling.[1]

Safety & Handling

Hazard Class: Irritant / Potential Serotonergic Agent.[1]

  • Acute Toxicity: Data is limited.[1] Treat as a potent bioactive amine.[1] Analogs (e.g., PMA) are highly toxic due to hyperthermia and serotonin syndrome.

  • Handling: Use a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

References

  • Bertus, P., & Szymoniak, J. (2001).[2] New and easy route to primary cyclopropylamines from nitriles.[1][2][3] Chemical Communications, (18), 1792-1793.[1] Link

  • Bertus, P., & Szymoniak, J. (2003).[2][4] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[1][2][4] The Journal of Organic Chemistry, 68(18), 7133-7136. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834.[1] Link[1]

  • Shulgin, A. T., et al. (1969). Structure-Activity Relationships of One-Ring Psychotomimetics. Nature, 221, 537–541. (Contextual reference for 4-methoxy substitution pharmacology). Link[1]

  • CymitQuimica. (2024).[1][5] Product Entry: 1-(4-Methoxyphenyl)cyclopropan-1-amine, N-BOC protected (CAS 197655-12-2).[1] Link

Sources

Exploratory

Technical Monograph: 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

Executive Summary 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a primary amine featuring a cyclopropane ring geminally substituted with a 4-methoxyphenyl group and an amino group. This constrained conformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a primary amine featuring a cyclopropane ring geminally substituted with a 4-methoxyphenyl group and an amino group. This constrained conformational scaffold serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Triple Reuptake Inhibitors (TRIs) targeting serotonin, norepinephrine, and dopamine transporters. It acts as a bioisostere for


-disubstituted benzylamines, offering enhanced metabolic stability and receptor selectivity.

This guide details the compound's physiochemical profile, a validated synthetic workflow via the Kulinkovich-Szymoniak reaction , and its application in neuropsychiatric drug discovery.

Identification & Physiochemical Profile[1]

Property Data
CAS Number (HCl) 72934-40-8
CAS Number (Free Base) 53256-96-4
IUPAC Name 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
Synonyms 1-(4-Methoxyphenyl)cyclopropylamine HCl; 1-Amino-1-(4-methoxyphenyl)cyclopropane HCl
Molecular Formula C

H

NO

HCl
Molecular Weight 199.68 g/mol (Salt); 163.22 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; slightly soluble in ethanol
Melting Point 205–210 °C (Decomposes)
SMILES COC1=CC=C(C=C1)C2(CC2)N.Cl
Structural Visualization

The following diagram illustrates the connectivity and the steric constraint imposed by the cyclopropyl ring, which locks the amine and phenyl ring into a fixed orientation relative to each other.

Figure 1: Structural connectivity highlighting the quaternary carbon center.

Synthetic Routes & Methodology

The most robust and atom-economical synthesis for 1-arylcyclopropylamines is the Kulinkovich-Szymoniak Reaction . This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines using a Grignard reagent as the source of the ethylene bridge.[1]

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, attacking the nitrile group.

Synthesis_Pathway Start 4-Methoxybenzonitrile Intermediate Titanacyclopropane Complex Start->Intermediate Ligand Exchange Reagents Ti(OiPr)4 (1.1 eq) + EtMgBr (2.2 eq) Reagents->Intermediate Cyclization Ring Closure & Titanacycle Collapse Intermediate->Cyclization Nitrile Insertion LewisAcid BF3·OEt2 (Addn) LewisAcid->Cyclization Promotes Cyclization Product_Base 1-(4-Methoxyphenyl)cyclopropan-1-amine (Free Base) Cyclization->Product_Base Hydrolysis (NaOH) Final Target HCl Salt Product_Base->Final Salt Formation Salt_Formation HCl in Et2O Salt_Formation->Final

Figure 2: The Kulinkovich-Szymoniak synthetic pathway from nitrile precursors.

Validated Experimental Protocol

Objective: Synthesis of 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl (10 mmol scale).

Reagents:

  • 4-Methoxybenzonitrile (1.33 g, 10 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (3.2 mL, 11 mmol)
    
  • Ethylmagnesium bromide (EtMgBr) (3.0 M in Et

    
    O, 7.4 mL, 22 mmol)
    
  • Boron trifluoride diethyl etherate (BF

    
     OEt
    
    
    
    ) (2.5 mL, 20 mmol)
  • Solvents: Dry THF, Diethyl Ether, 10% NaOH, 2M HCl in Ether.

Step-by-Step Methodology:

  • Titanium Complex Formation:

    • In a flame-dried round-bottom flask under Argon, dissolve 4-Methoxybenzonitrile (10 mmol) and Ti(OiPr)

      
       (11 mmol) in dry THF (40 mL).
      
    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition (Critical Step):

    • Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour and stir for an additional 1 hour.

  • Lewis Acid Activation:

    • Add BF

      
       OEt
      
      
      
      (20 mmol) dropwise. Stir for 1 hour at RT. Note: This step facilitates the ring closure from the metallacycle intermediate.
  • Quench & Workup:

    • Quench the reaction carefully with 10% aqueous NaOH (20 mL) and then water (20 mL).

    • Filter the resulting slurry through a Celite pad to remove titanium salts. Wash the pad with diethyl ether.

    • Extract the aqueous phase with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      and concentrate under reduced pressure to yield the crude free base (yellow oil).
  • Salt Formation:

    • Dissolve the crude oil in minimal dry diethyl ether.

    • Cool to 0 °C and add 2M HCl in ether dropwise until precipitation ceases.

    • Filter the white solid, wash with cold ether, and dry under vacuum.

    • Recrystallization: Isopropanol/Ether if necessary.

Applications in Drug Discovery

Pharmacophore Analysis

The 1-arylcyclopropylamine moiety is a rigid bioisostere of the phenethylamine scaffold found in neurotransmitters (dopamine, norepinephrine). The cyclopropane ring restricts the conformational freedom of the ethyl chain, locking the amine into a specific vector relative to the aromatic ring.

Key Biological Targets:

  • Triple Reuptake Inhibitors (TRIs): This scaffold is structurally related to DOV-21947 (Amtifadine), a serotonin-norepinephrine-dopamine reuptake inhibitor. The 4-methoxy group typically enhances affinity for the Serotonin Transporter (SERT).

  • NMDA Receptor Antagonists: Similar cyclopropylamines have shown activity as open-channel blockers for the NMDA receptor.

  • MAO Inhibitors: The cyclopropylamine group is a known "suicide substrate" for Monoamine Oxidase (MAO) enzymes, potentially conferring MAO inhibitory activity (mechanistic caution required).

Comparative Activity Profile
Target Role of 1-(4-MeO-Ph)-Cyclopropylamine Mechanistic Insight
SERT High Affinity Binder4-Methoxy group acts as a hydrogen bond acceptor; rigid amine mimics serotonin conformation.
NET Moderate AffinityCyclopropane bulk fills the hydrophobic pocket of the transporter.
CYP450 Metabolic StabilityThe quaternary carbon prevents

-hydroxylation, a common metabolic clearance route for phenethylamines.

Handling, Stability & Safety

Hazard Classification:

  • GHS Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage Protocols:

  • Hygroscopic: The hydrochloride salt is hygroscopic. Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at -20 °C for long-term stability.

  • Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the free base is prone to oxidation.

Disposal:

  • Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Contains nitrogen and chlorine (NOx and HCl gas evolution upon combustion).

References

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789-2834. Link

  • Sigma-Aldrich. (2024). "Product Specification: 1-(4-Methoxyphenyl)cyclopropylamine hydrochloride." Sigma-Aldrich Catalog. Link

  • Skolnick, P., et al. (2003). "Broad spectrum antidepressants: a new generation of monoamine reuptake inhibitors." Life Sciences, 73(24), 3175-3179. (Contextual reference for TRI pharmacophores). Link

Sources

Foundational

discovery and history of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Title: The Gem-Disubstituted Privilege: A Technical Guide to 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride Executive Summary This technical guide analyzes 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride , a s...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Gem-Disubstituted Privilege: A Technical Guide to 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

Executive Summary

This technical guide analyzes 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride , a specialized primary amine scaffold characterized by a gem-disubstituted cyclopropane ring.[1] Unlike its 2-substituted isomer (tranylcypromine), this "1,1-substitution" pattern creates a unique conformational lock, positioning the amine and the aromatic ring in a rigid orientation that mimics the transition states of hydrolytic enzymes and monoamine transporters.

Historically difficult to synthesize, this scaffold emerged as a "privileged structure" following the development of Titanium(IV)-mediated cyclopropanation (the Kulinkovich-Szymoniak reaction) in the early 2000s.[1] Today, it serves as a critical building block for Triple Reuptake Inhibitors (TRIs) , NMDA receptor antagonists , and as a mechanistic probe for Monoamine Oxidase (MAO) inactivation.[1]

Part 1: The Scaffold & Pharmacological Significance[2]

Structural Logic: The "Gem" Effect

The defining feature of this molecule is the Thorpe-Ingold Effect (Gem-Dimethyl Effect) applied to a cyclopropane ring.[1]

  • Conformational Restriction: In flexible phenethylamines (like Tyramine), the ethyl chain rotates freely. In 1-(4-Methoxyphenyl)cyclopropan-1-amine, the ethyl chain is "tied back" into a three-membered ring.[1] This locks the distance between the aromatic centroid and the nitrogen atom (

    
     5.1 Å), optimizing binding affinity for the S1 pocket of biogenic amine transporters.
    
  • Metabolic Blockade: The cyclopropane ring prevents

    
    -carbon hydroxylation, a common metabolic clearance pathway for primary amines.[1] However, it introduces a new reactivity profile: Single Electron Transfer (SET)  ring opening, which is exploited for mechanism-based enzyme inhibition.[1]
    
Mechanism of Action: Suicide Inhibition

This compound acts as a mechanism-based inactivator (suicide substrate) for MAO enzymes and Cytochrome P450s.[1]

  • Mechanism: The enzyme attempts to oxidize the amine.[2] One electron is removed from the nitrogen, generating an amine radical cation.

  • Ring Opening: The strain of the cyclopropane ring (27.5 kcal/mol) drives a rapid fragmentation, opening the ring to form a reactive benzylic radical.

  • Covalent Modification: This radical attacks the enzyme's active site (e.g., the flavin cofactor in MAO), permanently disabling the protein.

Part 2: Synthetic Evolution & History

The accessibility of this compound represents a triumph of organometallic methodology over classical organic synthesis.

EraMethodologyLimitations
Pre-1990s Curtius Rearrangement Required synthesis of 1-arylcyclopropanecarboxylic acids, followed by hazardous azide chemistry.[1] Low overall yields; difficult to scale.[1]
1989 Kulinkovich Reaction Oleg Kulinkovich discovers Ti-mediated cyclopropanation of esters to cyclopropanols.[1] Not directly applicable to amines.
2001 Szymoniak Variation The Breakthrough. Bertus & Szymoniak demonstrate that nitriles can be converted directly to primary cyclopropylamines using Ti(OiPr)

and EtMgBr.

Part 3: Technical Deep Dive – The Self-Validating Protocol

Methodology: The Kulinkovich-Szymoniak Reaction .[1][3][4] Objective: Synthesis of 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl from 4-Methoxybenzonitrile.

The Reaction Scheme

The transformation relies on the in situ generation of a Titanacyclopropane species, which acts as a "1,2-dicarbanion equivalent."

Step-by-Step Protocol

Reagents:

  • 4-Methoxybenzonitrile (1.0 eq)[1]

  • Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] (1.1 eq)[1]
    
  • Ethylmagnesium bromide (EtMgBr) (2.2 eq, 3.0 M in Et

    
    O)[1]
    
  • Boron trifluoride diethyl etherate (BF

    
    
    
    
    
    OEt
    
    
    ) (2.0 eq)[1]
  • Solvent: Anhydrous THF/Ether

Workflow:

  • Titanacycle Generation (The "Black" Phase):

    • Dissolve 4-Methoxybenzonitrile and Ti(OiPr)

      
       in anhydrous THF under Argon.
      
    • Cool to -78°C.[1]

    • Dropwise Addition: Add EtMgBr slowly over 1 hour.

    • Self-Validation Check: The solution must turn from colorless to yellow, then to a deep dark brown/black. Gas Evolution (Ethane) will be observed.[1] If no gas evolves, the Grignard is inactive.

    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Lewis Acid Activation (The Ring Closure):

    • Add BF

      
      
      
      
      
      OEt
      
      
      dropwise.[1]
    • Causality: The titanacycle intermediate is stable. The Lewis acid is required to activate the intermediate imine-titanium complex, forcing the ring contraction to the cyclopropylamine.[4]

    • Stir for 2 hours at RT.

  • Quench & Isolation:

    • Quench with 10% NaOH (aq).[1] A thick titanium dioxide precipitate will form.[1]

    • Filter through Celite.[1] Extract the filtrate with Ethyl Acetate.

    • Salt Formation: Treat the organic layer with 4M HCl in Dioxane. The hydrochloride salt precipitates as a white crystalline solid.

  • Purification:

    • Recrystallize from Ethanol/Ether to remove magnesium salts.[1]

Part 4: Visualization of Pathways

The Kulinkovich-Szymoniak Catalytic Cycle

This diagram illustrates the ligand exchange and "ligand coupling" mechanism that constructs the cyclopropane ring.

KulinkovichSzymoniak Start 4-Methoxybenzonitrile Intermediate Azatitanacyclopentene Intermediate Start->Intermediate Coordination Ti_Complex Titanium(IV) Isopropoxide + 2 EtMgBr Titanacycle Titanacyclopropane (Active Species) Ti_Complex->Titanacycle - Ethane (Gas) Titanacycle->Intermediate 1,2-Insertion Product 1-(4-Methoxyphenyl) cyclopropan-1-amine Intermediate->Product BF3*OEt2 / Hydrolysis Product->Ti_Complex Ti turnover (if catalytic)

Caption: The Szymoniak variation utilizes a Titanacyclopropane species to insert into the nitrile triple bond, forming the cyclopropylamine scaffold.[1]

MAO Inactivation Mechanism (SET Pathway)

This diagram details how the compound acts as a suicide substrate.

MAO_Inactivation Substrate 1-(4-Methoxyphenyl) cyclopropan-1-amine Radical Amine Radical Cation (Nitrogen Centered) Substrate->Radical SET (Single Electron Transfer) Enzyme MAO Active Site (FAD Cofactor) Enzyme->Radical SET (Single Electron Transfer) RingOpen Ring Opening (Benzylic Radical) Radical->RingOpen Strain Release Adduct Covalent Enzyme Adduct (Irreversible Inhibition) RingOpen->Adduct Radical Recombination with Flavin

Caption: Mechanism-Based Inactivation: The cyclopropyl strain drives ring opening after enzymatic oxidation, trapping the enzyme.[1]

Part 5: Analytical Specifications

For validation of the synthesized hydrochloride salt, the following data points are standard:

ParameterSpecificationNotes
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H NMR (DMSO-d

)

8.6 (br s, 3H, NH

), 7.3-6.9 (m, 4H, Ar-H), 3.7 (s, 3H, OMe), 1.2-1.0 (m, 4H, Cyclopropyl)
Distinctive high-field multiplets for cyclopropane protons.[1][4]
Mass Spectrometry [M+H]

= 164.1
Free base mass.[1]
Melting Point >200°C (Decomposition)Typical for primary amine hydrochlorides.[1]

References

  • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792-1793.[1] Link

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989).[1] Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium (IV) alkoxides. Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.[1] Link[1]

  • Silverman, R. B., & Zieske, P. A. (1985).[1][5][6] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1][6] Journal of Medicinal Chemistry, 28(12), 1953-1957.[1][6] Link[1]

  • Hyster, T. K. (2015).[1][7] Cyclopropylamines as Mechanism-Based Inhibitors of Monoamine Oxidases.[1][7][5][6] The FEBS Journal, 282(9).[1] Link[1]

Sources

Exploratory

Technical Profile: 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

Topic: Technical Analysis of 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers [1][2][3][4] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis of 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers

[1][2][3][4]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS: 1187931-04-9) represents a high-value scaffold.[1] Structurally defined by a gem-disubstituted cyclopropane ring, this compound serves as a conformationally restricted bioisostere of linear ethylamines and a critical intermediate in the synthesis of Lysine Specific Demethylase 1 (LSD1) inhibitors and monoamine transporter modulators.

This technical guide provides a rigorous analysis of its molecular weight (MW) implications, physicochemical properties, and validated synthesis/characterization protocols. By establishing the precise mass-to-structure relationship, researchers can accurately calculate ligand efficiency (LE) and optimize dosage stoichiometry in early-phase development.[1]

Molecular Weight & Physicochemical Analysis[3][5][6][7][8]

Precise Mass Calculation

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between the free base and the hydrochloride salt is critical.

PropertyFree BaseHydrochloride Salt
Formula


Molecular Weight (Average) 163.22 g/mol 199.68 g/mol
Monoisotopic Mass 163.0997 Da199.0764 Da
Exact Mass 163.099714199.076392
Elemental Composition C: 73.59%, H: 8.03%, N: 8.58%, O: 9.80%C: 60.15%, H: 7.07%, Cl: 17.76%, N: 7.02%, O: 8.01%

Critical Note on Stoichiometry: In drug formulation, the hydrochloride salt adds approximately 22.3% to the total mass compared to the free base. Failure to account for this mass shift during molarity calculations for in vitro assays (e.g., IC50 determination) will result in a 1.22-fold error in reported potency.

Isotopic Distribution Implications

The presence of Chlorine in the salt form introduces a distinct isotopic signature in Mass Spectrometry.

  • 
     (75.78%):  M+ peak at ~199.08 Da.[1]
    
  • 
     (24.22%):  M+2 peak at ~201.08 Da.[1]
    
  • Diagnostic Utility: The 3:1 ratio of M : M+2 is the primary validation marker for the successful formation of the hydrochloride salt during synthesis.[1]

Structural Significance & Synthesis[3]

The 1,1-disubstituted cyclopropane motif locks the phenyl and amine groups into a rigid orientation, unlike flexible ethylamine analogs. This "gem-disubstitution" effect (Thorpe-Ingold effect) often enhances metabolic stability by blocking cytochrome P450 oxidation at the


-carbon.[1]
Synthesis Pathway (Kulinkovich-Szymoniak Protocol)

The most robust route to 1-arylcyclopropan-1-amines is the Titanium-mediated cyclopropanation of nitriles.[1] This method avoids the instability of intermediate carbenoids.[1][2]

SynthesisPathway Nitrile 4-Methoxybenzonitrile (Starting Material) Intermediate Titanacyclopropane Intermediate Nitrile->Intermediate Ligand Exchange Reagents EtMgBr (2 equiv) Ti(OiPr)4 (1 equiv) Reagents->Intermediate Workup Acidic Workup (HCl/Et2O) Intermediate->Workup Ring Closure & Hydrolysis Product 1-(4-Methoxyphenyl) cyclopropan-1-amine HCl (Final Salt) Workup->Product Salt Formation

Figure 1: Validated synthesis route via Titanium(IV)-mediated cyclopropanation of nitriles.[1] This route ensures the amine is installed directly at the quaternary center.

Analytical Characterization Protocols

To ensure the integrity of the molecular weight and salt form, the following self-validating analytical workflow is recommended.

Proton NMR ( -NMR) Validation[3]
  • Solvent: DMSO-

    
     (prevents amine proton exchange seen in 
    
    
    
    ).[1]
  • Key Signals:

    • 
       8.5–9.0 ppm (br s, 3H): Ammonium protons (
      
      
      
      ), confirming salt formation.
    • 
       1.2–1.4 ppm (m, 4H): Cyclopropane methylene protons (AA'BB' system due to symmetry).
      
    • 
       3.73 ppm (s, 3H): Methoxy group singlet.
      
    • 
       6.9–7.3 ppm (dd, 4H): Para-substituted aromatic system.
      
Gravimetric Salt Determination

Objective: Confirm the 1:1 HCl stoichiometry.

  • Dissolve: 100 mg of sample in 5 mL deionized water.

  • Precipitate: Add excess

    
     (0.1 M).
    
  • Filter & Weigh: Collect AgCl precipitate.

  • Calculation:

    
    
    Acceptance Criteria: Experimental mass must be within ±2% of theoretical mass.[1]
    

Pharmaceutical Applications & Ligand Efficiency[3]

Ligand Efficiency (LE)

In FBDD, maintaining a low molecular weight while maximizing binding energy is crucial.

  • Heavy Atom Count (HAC): 12 (Base).[1]

  • LE Metric: Because the MW is low (<200 Da), this scaffold allows for significant "growth" of the molecule while remaining drug-like (Lipinski Rule of 5 compliant).

  • Target Class:

    • LSD1 Inhibitors: The cyclopropane ring mimics the transition state of histone demethylation.[1]

    • MAO Inhibitors: Analogous to Tranylcypromine, but the 1-substitution alters selectivity profiles.[1]

Solubility & LogP
  • LogP (Predicted): ~1.8 (Base).[1]

  • Water Solubility (HCl Salt): High (>20 mg/mL).[1]

  • Formulation: The hydrochloride salt is preferred for aqueous stability; however, the free base is volatile and prone to carbamate formation if exposed to atmospheric

    
    .[1]
    

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications.[1] Link

  • Combi-Blocks. (2024). Safety Data Sheet: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride. Link

  • PubChem. (2024).[1] Compound Summary: 1-(4-Methoxyphenyl)cyclopropan-1-amine.[3][1] National Library of Medicine.[1] Link

  • Mimasu, S., et al. (2010).[1] Discovery of Novel LSD1 Inhibitors. Biochemistry. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: Cyclopropylamine derivatives. Link

Sources

Foundational

Solubility Profiling of 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride: A Technical Guide

Executive Summary Compound: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride CAS: 1187931-04-9 Role: Pharmaceutical Intermediate / Building Block[1][2][3][4] This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride CAS: 1187931-04-9 Role: Pharmaceutical Intermediate / Building Block[1][2][3][4]

This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride.[2][3][4] As a geminal disubstituted cyclopropane derivative, this compound possesses unique steric and electronic properties that influence its dissolution behavior. This document synthesizes theoretical physicochemical principles with comparative empirical data to guide researchers in solvent selection for synthesis, purification (recrystallization), and formulation.[2][3][4]

Part 1: Physicochemical Profile & Structural Analysis[2][3]

Understanding the solubility of this compound requires dissecting its molecular architecture.[2][3][4] It is a salt consisting of a lipophilic organic cation and a hydrophilic inorganic anion.[2][3][4]

Chemical Identity[2][3][4][5][6]
  • IUPAC Name: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride[1][2][3][4]

  • Molecular Formula: C₁₀H₁₄ClNO[3]

  • Molecular Weight: 199.68 g/mol [1][4]

  • Key Functional Groups:

    • Cyclopropane Ring: Adds significant ring strain (~27.5 kcal/mol) and rigidity.[2][3][4]

    • Primary Amine (Protonated): The hydrochloride salt form (

      
      ) creates a high lattice energy crystal structure, necessitating high-dielectric solvents for dissolution.[2][3][4]
      
    • 4-Methoxyphenyl Group: A lipophilic moiety that improves solubility in organic solvents compared to simple alkyl amines, but the ionic head group dominates the overall profile.[2][3][4]

The Solubility Mechanism

The dissolution of this salt is a competition between the Crystal Lattice Energy (holding the solid together) and the Solvation Energy (interaction with the solvent).[2][3][4]

  • In Water: The high dielectric constant (

    
    ) allows water molecules to shield the electrostatic attraction between the ammonium cation and chloride anion.[2][3][4]
    
  • In Organics: The 4-methoxyphenyl group provides a "handle" for Van der Waals interactions with organic solvents, making this compound more soluble in alcohols (methanol/ethanol) than purely inorganic salts (like NaCl).[2][3][4]

Part 2: Solubility Landscape

The following data is synthesized from comparative analysis of structural analogs (e.g., cyclopropylamine derivatives, phenethylamines) and standard solubility trends for primary amine hydrochlorides.

Predicted Solubility Profile
Solvent ClassSpecific SolventPredicted SolubilityMechanism of ActionApplication
Protic Polar WaterHigh (>50 mg/mL)Ion-dipole hydration of

and

.[2][4]
Formulation / Aqueous workup
Protic Polar MethanolHigh (>30 mg/mL)Strong H-bonding + organic dispersion forces.[2][3][4]Synthesis / Recrystallization
Protic Polar EthanolModerate-High Good balance of polarity and organic character.[2][3][4]Primary choice for Recrystallization
Aprotic Polar DMSO / DMFVery High (>100 mg/mL)High dipole moment disrupts crystal lattice effectively.[2][3][4]Stock solutions for bio-assays
Aprotic Polar AcetonitrileLow-Moderate Soluble when heated; poor solvation of anions at RT.[2][3][4]HPLC Mobile Phase
Non-Polar Hexane / HeptaneInsoluble Lack of dipole to break ionic lattice.[2][3][4]Anti-solvent for precipitation
Chlorinated DichloromethaneLow Salt form is generally poor; Free base is highly soluble.[2][3][4]Partitioning (requires free-basing)
Critical Insight: The Salt vs. Free Base Switch

Researchers must distinguish between the hydrochloride salt and the free amine.[2][3][4]

  • HCl Salt: Water soluble, Ether insoluble.[2][3][4]

  • Free Base: Water insoluble, Ether/DCM soluble.[2][3][4]

  • Implication: To extract this compound from water, you must first basify (pH > 10) to generate the free amine, then extract into DCM or Ethyl Acetate.[2][3][4]

Part 3: Experimental Methodologies

Do not rely solely on predicted values. The following protocol provides a standardized method to determine the exact thermodynamic solubility of CAS 1187931-04-9 in your specific solvent system.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)[2][3]

Objective: Determine saturation concentration at 25°C.

Reagents:

  • 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (Test Article)[2][3][4][5][6]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)[3][4]

Workflow:

  • Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

    • Note: Visually confirm solid is still present.[2][3][4] If clear, add more solid.[2][3][4]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through 0.45 µm filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

Visualization: Solubility Workflow

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (1 mL) Start->AddSolvent Agitate Agitate 24h @ 25°C (Equilibrium) AddSolvent->Agitate CheckSolid Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filter (0.45 µm) CheckSolid->Filter Yes AddMore->Agitate Dilute Dilute for HPLC Filter->Dilute Analyze Quantify (HPLC-UV) Dilute->Analyze

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Part 4: Implications for Drug Development[3]

Recrystallization Strategy

The solubility differential between Ethanol (soluble hot, less soluble cold) and Ether/Hexane (insoluble) makes an Ethanol/Ether solvent pair ideal for purification.[2][3][4]

  • Step 1: Dissolve crude HCl salt in minimum boiling Ethanol.

  • Step 2: Slowly add Diethyl Ether or MTBE until turbidity persists.[2][3][4]

  • Step 3: Cool to 4°C to crystallize high-purity salt.

Synthesis & Reaction Solvent

For reactions involving nucleophilic substitution at the amine:

  • Use: DMF or DMSO with a base (e.g.,

    
    ) to neutralize the HCl and liberate the nucleophilic free amine.[2][3][4]
    
  • Avoid: Non-polar solvents (Toluene) unless using Phase Transfer Catalysis (PTC), as the salt will remain undissolved and unreactive.[2][3][4]

References

  • PubChem. (n.d.).[2][3][4] Compound Summary for CAS 1187931-04-9. National Library of Medicine.[2][3][4] Retrieved January 29, 2026, from [Link][3][4]

Sources

Protocols & Analytical Methods

Method

role of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride in drug design and discovery

Application Note: Strategic Utilization of 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride in Drug Design Executive Summary 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS: 29813-01-2) represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride in Drug Design

Executive Summary

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS: 29813-01-2) represents a "privileged structure" in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of the flexible 2-arylethylamine pharmacophore (found in dopamine, serotonin, and norepinephrine). By incorporating the amine and the aryl group onto a single gem-disubstituted cyclopropane carbon, this scaffold locks the C-N bond vector, modulates basicity (pKa), and blocks metabolic


-hydroxylation.

This guide details the specific utility of this building block in Fragment-Based Drug Discovery (FBDD), particularly for targets involving Monoamine G-Protein Coupled Receptors (GPCRs), NMDA receptors, and enzyme inhibitors (e.g., Kynurenine aminotransferase).

Structural Biology & Medicinal Chemistry Logic

The "Gem-Disubstituted" Effect

Unlike linear phenethylamines, this scaffold forces the phenyl ring and the amine into a fixed relative orientation.

  • Conformational Restriction: The cyclopropane ring restricts the rotation of the phenyl-C(alpha) bond. This reduces the entropic penalty upon binding to a receptor pocket, potentially increasing potency (

    
    ).
    
  • Metabolic Blockade: The quaternary carbon at the

    
    -position prevents the formation of the iminium ion intermediate required for oxidative deamination by Monoamine Oxidases (MAO) or CYP450s. This often results in an extended half-life (
    
    
    
    ) compared to non-cyclic analogs.
Electronic Modulation (pKa)

Cyclopropylamines are generally less basic (pKa ~8-9) than their isopropylamine or ethylamine counterparts (pKa ~10-11) due to the greater s-character of the cyclopropane C-C bonds (sp


 hybridization).
  • Impact: Lowering the pKa brings the molecule closer to physiological pH (7.4), increasing the fraction of the uncharged species. This enhances passive membrane permeability and Blood-Brain Barrier (BBB) penetration.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural advantages of the scaffold.

Pharmacophore Scaffold 1-(4-Methoxyphenyl) cyclopropan-1-amine Feature1 Gem-Disubstitution Scaffold->Feature1 Feature2 Cyclopropane Ring Scaffold->Feature2 Feature3 4-Methoxy Group Scaffold->Feature3 Benefit1 Blocks MAO/CYP Alpha-Oxidation Feature1->Benefit1 Quaternary Carbon Benefit2 Lowers pKa (~8.5) Improves BBB Crossing Feature2->Benefit2 Increased s-character Benefit3 H-Bond Acceptor Metabolic Handle (O-demethylation) Feature3->Benefit3 Electronic Effect

Figure 1: Pharmacophore dissection of the 1-arylcyclopropylamine scaffold highlighting key medicinal chemistry advantages.

Experimental Protocols

Handling and "Free-Basing" Protocol

The compound is supplied as a hydrochloride salt (HCl) to ensure stability. For many nucleophilic reactions (e.g., alkylation, reductive amination), the free base must be generated in situ or isolated.

Reagents:

  • 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1N Sodium Hydroxide (NaOH) or Saturated NaHCO

    
    
    
  • Brine, MgSO

    
    
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the HCl salt in 10 mL of DCM. The suspension may not be fully clear.

  • Neutralization: Add 10 mL of 1N NaOH. Stir vigorously for 15 minutes. The organic layer should become clear as the free amine is liberated.

  • Extraction: Separate the layers. Extract the aqueous layer once more with 5 mL DCM.

  • Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO

    
    , and filter.
    
  • Utilization: Use the filtrate immediately for coupling reactions to avoid formation of carbamates from atmospheric CO

    
    .
    
General Amide Coupling Protocol (Library Synthesis)

This protocol is optimized for attaching the scaffold to a carboxylic acid core (R-COOH) to generate a library of conformationally restricted amides.

Reagents:

  • Carboxylic Acid Core (1.0 eq)

  • 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl (1.1 eq)[1]

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: In a vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) and HATU (0.6 mmol, 228 mg). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add the amine HCl salt (0.55 mmol, 110 mg) directly to the reaction mixture. (Note: The excess DIPEA will neutralize the HCl salt in situ, saving the extraction step).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid.

  • Work-up: Dilute with EtOAc (20 mL), wash with 1N HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine.
    
  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Data Output Table: Expected Results

ParameterSpecificationNotes
Appearance White to off-white solidFree base is an oil; Amides are usually solids.
Yield (Coupling) 75% - 95%Steric bulk of cyclopropane may slow kinetics slightly.
LC-MS (ESI+) [M+H]+ observedMass = Core + 163.1 - 18.0 (water loss).
1H NMR Diagnostic

0.8-1.2 ppm (4H, m)
Characteristic cyclopropane multiplets (AA'BB').

Synthetic Pathway Visualization

The following diagram outlines the workflow for converting the commercial HCl salt into a bioactive amide library.

Synthesis Start Start: Amine HCl Salt (Stable Storage Form) Step1 Step 1: In-situ Neutralization (DIPEA or NaOH) Start->Step1 Dissolve in DMF Step3 Step 3: Amide Coupling (Formation of C-N Bond) Step1->Step3 Free Amine Species Step2 Step 2: HATU Activation of Carboxylic Acid Core Step2->Step3 Activated Ester Step4 Step 4: Purification (Flash Chromatography) Step3->Step4 Workup (aq. HCl wash) End Final Product: Bioactive Amide Library Step4->End Isolation

Figure 2: Synthetic workflow for generating amide libraries using the cyclopropylamine scaffold.

Safety & Handling

  • Hazard Identification: The hydrochloride salt is an irritant (Skin Irrit. 2, Eye Irrit. 2). The free base is volatile and may have a fishy, amine-like odor.

  • Incompatibility: Avoid strong oxidizing agents. The methoxy group can be cleaved by strong Lewis acids (e.g., BBr

    
    ) to yield the phenol, which may be a desired metabolic study but an unwanted side reaction during synthesis.
    
  • Storage: Store the HCl salt at room temperature in a desiccator. It is hygroscopic.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Wurz, R. P., & Charette, A. B. (2004). An expedient and practical method for the synthesis of a diverse series of cyclopropane alpha-amino acids and amines. The Journal of Organic Chemistry, 69(4), 1262–1269.

  • Sigma-Aldrich. (n.d.). 1-[(4-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride Product Sheet.

  • PubChem. (n.d.). 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride Compound Summary.

Sources

Application

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride as a building block in organic synthesis

Topic: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride as a building block in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride as a building block in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3]

High-Value Scaffold for Conformational Restriction and Metabolic Modulation [1][2][3]

Executive Summary

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS: 88924-54-9) represents a specialized building block in medicinal chemistry.[1][2][3] Unlike flexible benzylamines, this scaffold incorporates a cyclopropane ring directly fused to the benzylic position. This structural feature serves two critical functions in drug design: conformational restriction (locking the nitrogen vector relative to the aromatic ring) and metabolic blocking (preventing P450-mediated benzylic oxidation).[1]

This guide details the physicochemical properties, strategic utility, and validated protocols for utilizing this amine in high-throughput and process-scale synthesis.[1][2][3]

Chemical Profile & Physicochemical Properties[1][2][4][5][6][7][8]

The cyclopropylamine moiety possesses unique electronic characteristics compared to acyclic alkyl amines. The carbon atoms in the cyclopropane ring exhibit significant


 character (the "Walsh orbital" model), which increases the 

-character of the nitrogen lone pair, thereby lowering its basicity compared to isopropylamine or benzylamine.
PropertyDataSignificance
Formula C

H

NO · HCl
Stoichiometry for reagent calculations.[1][3][4]
MW 199.68 g/mol (Salt); 163.22 g/mol (Free Base)Essential for molarity calculations.[1][2][4]
pKa (Conjugate Acid) ~8.2 - 8.5 (Estimated)Lower than benzylamine (~9.3).[1][2][4] Less likely to be protonated at physiological pH; good nucleophile in neutral conditions.[3]
Solubility Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM (Salt form)Requires free-basing for use in non-polar organic solvents (DCM, Toluene).[1][2][4]
Hygroscopicity ModerateStore in desiccator; weigh quickly in humid environments.[3][4]

Strategic Application in Drug Design

Bioisosterism and Conformational Locking

The 1,1-disubstituted cyclopropane acts as a bioisostere for a gem-dimethyl group but with distinct advantages:

  • Angle Compression: The C-C-C bond angle (~60°) exposes the amine to a different vector than a gem-dimethyl group (~109.5°), often improving potency by forcing substituents into a bioactive conformation.[1]

  • 
    -Stacking Modulation:  The cyclopropane ring can align orthogonal to the phenyl ring, influencing how the aromatic system interacts with receptor pockets (e.g., 
    
    
    
    -
    
    
    T-shaped interactions).[1]
Metabolic Stability (The "Benzylic Block")

A primary failure mode for benzylamine-derived drugs is rapid metabolism via Cytochrome P450 oxidation at the benzylic carbon.[1]

  • Mechanism: P450 enzymes typically abstract a hydrogen atom from the benzylic position.

  • Solution: 1-(4-Methoxyphenyl)cyclopropan-1-amine lacks benzylic hydrogens (quaternary carbon), effectively blocking this clearance pathway.[1][2][3]

Visualizing the SAR Logic

The following diagram illustrates the decision process for selecting this building block over standard alternatives.

SAR_Logic Start Lead Optimization Target: Benzylamine Scaffold MetabIssue Issue: High Metabolic Clearance (Benzylic Oxidation) Start->MetabIssue ConfIssue Issue: Low Potency (Rotational Entropy) Start->ConfIssue Solution_Gem Strategy A: Gem-dimethyl Blocks metabolism, adds bulk MetabIssue->Solution_Gem Solution_Cyclo Strategy B: 1-Arylcyclopropylamine Blocks metabolism + Rigidifies vector MetabIssue->Solution_Cyclo Preferred if rigidity needed ConfIssue->Solution_Cyclo Outcome Outcome: 1. Improved t1/2 (Half-life) 2. Distinct IP Space 3. Potential Selectivity Boost Solution_Gem->Outcome Solution_Cyclo->Outcome

Figure 1: Decision logic for incorporating the 1-arylcyclopropylamine scaffold during Lead Optimization.

Experimental Protocols

Important Pre-requisite: Handling the Hydrochloride Salt

The HCl salt is stable but non-nucleophilic. For all reactions below, the amine must be liberated in situ using a tertiary base (DIPEA/TEA) or pre-free-based via extraction.[1]

Pre-Free-Basing Protocol (Recommended for sensitive couplings):

  • Suspend the HCl salt (1.0 equiv) in DCM.

  • Add 1M NaOH (2.0 equiv) and stir vigorously for 15 minutes.

  • Separate phases; extract aqueous layer with DCM (2x).[1][3]

  • Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Note: The free amine may be volatile; avoid high vacuum for extended periods.
Protocol A: Amide Coupling (HATU Method)

Use this for attaching the building block to carboxylic acid cores.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl (1.1 equiv)[1][2][3]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (3.5 equiv) — Excess is required to neutralize the HCl salt.[1]

  • DMF (anhydrous, 0.2 M concentration)[1][2]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir at Room Temperature (RT) for 5 minutes.

  • Addition: Add DIPEA followed immediately by the amine HCl salt.

    • Expert Tip: If the amine HCl salt clumps in DMF, pre-dissolve it in a minimum amount of DMF/DIPEA mix before adding.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][3][5]

    • Note: Steric hindrance at the cyclopropyl carbon is significant. If conversion is low after 4 hours, heat to 50°C.[1]

  • Workup: Dilute with EtOAc, wash with sat.[3] NaHCO

    
     (2x), water (1x), and brine (1x).[1][2] Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (typically Hexane/EtOAc).[1][3]

Protocol B: Reductive Amination

Use this for creating secondary amines with aldehydes.

Reagents:

  • Aldehyde (1.0 equiv)[1][2]

  • 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl (1.1 equiv)[1][2][3]

  • NaBH(OAc)

    
     (1.5 equiv)[1][2]
    
  • TEA (1.1 equiv)[1][2]

  • DCM or DCE (0.1 M)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

Procedure:

  • Imine Formation: Combine Aldehyde, Amine HCl, and TEA in DCM. Add catalytic Acetic Acid.[1][3] Stir for 30–60 minutes.

    • Mechanistic Insight: The cyclopropylamine is less basic, so imine formation may be slower than with alkyl amines. Ensure imine formation (check via NMR or MS) before adding the reducing agent if the aldehyde is hindered.

  • Reduction: Add NaBH(OAc)

    
     in one portion. Stir at RT overnight.
    
  • Quench: Add sat. NaHCO

    
     solution and stir for 15 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x).

Protocol C: Sulfonylation

Common for synthesizing sulfonamide-based probes.[1][2][3]

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1][2]

  • 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl (1.1 equiv)[1][2][3]

  • Pyridine (solvent and base) OR DCM + TEA (3.0 equiv)[1][2]

Procedure:

  • Dissolve Amine HCl in Pyridine (0.2 M) at 0°C.

  • Add Sulfonyl Chloride dropwise.[1][3]

  • Allow to warm to RT and stir for 4 hours.

  • Critical Workup: Pyridine is difficult to remove.[1][3] Dilute with EtOAc and wash with 1M HCl (3x) to remove pyridine (as pyridinium salt) and unreacted cyclopropylamine.[1][2]

    • Self-Validation: The product sulfonamide is usually neutral/acidic and will remain in the organic layer, while the starting amine is washed away.

Workflow Visualization

Workflow Salt Start: HCl Salt (Stable, Hygroscopic) FreeBase Step 1: Neutralization (DIPEA or NaOH wash) Salt->FreeBase Choice Reaction Choice FreeBase->Choice Amide Amide Coupling (HATU/DMF) Choice->Amide Carboxylic Acid RedAm Reductive Amination (NaBH(OAc)3/DCM) Choice->RedAm Aldehyde Sulfon Sulfonylation (R-SO2Cl/Pyridine) Choice->Sulfon Sulfonyl Chloride Workup Workup Strategy Acidic wash removes unreacted amine Amide->Workup RedAm->Workup Sulfon->Workup

Figure 2: Operational workflow for handling 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl.

References

  • Kulinkovich Reaction (Synthesis Origin): Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1991).[1] Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters of carboxylic acids and amides.[1][2][3] Synthesis, 234. Link[1][2]

  • Bioisosterism of Cyclopropanes: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1][2]

  • Metabolic Stability Mechanisms: Wager, T. T., et al. (2010).[1] Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449.[1] Link

  • Amide Coupling Reagents (HATU): Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link[1][2]

  • pKa of Cyclopropylamines: Love, B. E., Ren, J. (2000).[1] Synthesis of 1-Arylcyclopropylamines. Journal of Organic Chemistry, 65(26), 9115–9119.[1] Link

Sources

Method

Application Note: Assay Development for 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

Abstract This guide details the assay development pipeline for 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS: 88919-22-6).[1] While structurally related to the non-selective monoamine oxidase (MAO) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the assay development pipeline for 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS: 88919-22-6).[1] While structurally related to the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine, this molecule features a gem-disubstituted cyclopropane ring (aryl and amine groups at C1).[1] This structural nuance makes it a high-value scaffold for investigating steric tolerance in FAD-dependent amine oxidases (LSD1, MAO-A, MAO-B) and for use as a "warhead" in mechanism-based inhibitor design.[1] This document provides standardized protocols for chemical handling, LC-MS quality control, and Time-Dependent Inhibition (TDI) assays.[1]

Chemical Properties & Handling

Rationale: The hydrochloride salt stabilizes the primary amine, preventing oxidation and carbamate formation (reaction with atmospheric CO₂). However, the free base generated in physiological buffers is the active species required for enzymatic recognition.

  • Molecular Weight: 199.68 g/mol (HCl salt)[1]

  • Solubility: Soluble in DMSO (>50 mM), Water (>20 mM), Methanol.[1]

  • Stability: Hygroscopic.[1] Store at -20°C under dessication.

  • Handling Protocol:

    • Prepare stock solutions (10 mM or 50 mM) in 100% DMSO.

    • Avoid freeze-thaw cycles; aliquot into single-use vials.

    • Critical Step: When diluting into aqueous assay buffer, ensure the final DMSO concentration is <1% (v/v) to prevent enzyme denaturation, unless the enzyme is validated for higher tolerance.

Analytical Quality Control: LC-MS Protocol

Objective: Verify purity and concentration prior to biological screening.[1] Primary amines can adsorb to glass or react with contaminants; precise quantification is required for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 determination.

Methodology: Due to the polarity of the primary amine, standard C18 retention can be poor. A pentafluorophenyl (PFP) or HILIC column is recommended, or a C18 column with ion-pairing agents.[1]

Table 1: Recommended LC-MS Conditions

ParameterSetting
Column Kinetex F5 (PFP) or Waters XBridge C18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid (Protonation source)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.0 min; Hold 1.0 min; Re-equilibrate.[1]
Flow Rate 0.4 mL/min
Detection ESI Positive Mode (M+H)+
Target Mass m/z ~164.1 (Free base cation)
Biological Assay: Time-Dependent Inhibition (TDI)

Scientific Basis (Causality): Cyclopropylamines act as mechanism-based inactivators (suicide substrates) .[1] The enzyme (e.g., LSD1 or MAO) initiates catalysis by abstracting a single electron from the amine nitrogen. This triggers a ring-opening of the cyclopropane, generating a reactive carbon-centered radical that covalently attacks the FAD cofactor.[1][2]

  • Why TDI? Standard IC₅₀ assays are insufficient because inhibition depends on time and turnover.[1] You must measure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (rate of inactivation) and 
    
    
    
    (affinity of the inactivator).
Experimental Workflow: The "Kitz-Wilson" Method

This protocol uses a discontinuous assay format to determine kinetic parameters.[1]

Materials:

  • Enzyme: Recombinant Human LSD1 or MAO-B (membrane-bound or purified).[1]

  • Substrate: H3K4me2 peptide (for LSD1) or Kynuramine (for MAO-B).[1]

  • Detection: Peroxidase-coupled fluorescence (Amplex Red) or TR-FRET antibody detection.[1]

Step-by-Step Protocol:

  • Primary Incubation (Inactivation Step):

    • Prepare a range of inhibitor concentrations (e.g., 0, 1, 5, 10, 50, 100 µM) in Assay Buffer (50 mM HEPES pH 7.5, 0.1% BSA).

    • Add Enzyme (concentration 10x higher than final assay concentration).[1]

    • Incubate at 37°C.

    • At specific time points (

      
       = 0, 5, 10, 20, 30 min), remove an aliquot.
      
  • Secondary Incubation (Activity Measurement):

    • Dilute the aliquot 10-fold into a solution containing a saturating concentration of Substrate (e.g., 2x

      
      ).
      
    • Note: This dilution step minimizes the concentration of unbound inhibitor ("jump-down" method), ensuring we only measure the remaining active enzyme.

    • Measure product formation velocity (

      
      ) over 10–20 minutes.
      
  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) for each inhibitor concentration by plotting 
      
      
      
      vs.
      
      
      .
    • Plot ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       vs. [Inhibitor] to determine 
      
      
      
      and
      
      
      using the equation:
      
      
Visualization: Mechanism of Action & Workflow

G cluster_0 Mechanism of Inactivation Compound 1-(4-Methoxyphenyl) cyclopropan-1-amine Complex E-I Complex Compound->Complex Binding (KI) Enzyme FAD-Enzyme (LSD1/MAO) Enzyme->Complex Radical Radical Intermediate (Ring Open) Complex->Radical SET Oxidation Dead Covalent Adduct (Dead Enzyme) Radical->Dead k_inact

Figure 1: Mechanism-based inactivation pathway.[1] The cyclopropylamine undergoes single-electron transfer (SET), leading to radical ring opening and covalent modification of the flavin cofactor.

G Setup 1. Pre-Incubation [Enzyme] + [Inhibitor] Var. Timepoints (0-30m) Dilution 2. Jump-Down Dilution Add Saturating Substrate (Dilutes Inhibitor 10-20x) Setup->Dilution At t=x min Readout 3. Measure Velocity (Remaining Activity) Dilution->Readout Analysis 4. Data Fitting Plot ln(Activity) vs Time Extract k_inact & KI Readout->Analysis

Figure 2: The "Jump-Down" dilution workflow for determining Time-Dependent Inhibition (TDI) kinetics.

Selectivity Profiling (Counter-Screening)

Because the cyclopropylamine moiety is a "privileged structure" for amine oxidases, selectivity is the primary challenge.

  • LSD1 Assay: Use H3K4me2 peptide substrate.[1] Detection via peroxidase-coupled assay (detecting H₂O₂) is difficult due to potential interference; TR-FRET (using an antibody against the product H3K4me0/1) is preferred.[1]

  • MAO-A/B Assay: Use standard kynuramine or luciferin-based substrates.[1]

  • CYP450 Inhibition: Cyclopropylamines can also inhibit Cytochrome P450s.[1][3] A standard CYP inhibition panel (specifically CYP2D6) is mandatory during lead optimization.

References
  • Silverman, R. B. (1995).[1] Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.[1] (Foundational text on cyclopropylamine ring-opening mechanisms).

  • Mimasu, S., et al. (2010).[1] Structure of the human histone H3 lysine 4 demethylase KDM1A (LSD1) in complex with tranylcypromine. Biochemistry, 49(25), 5200-5206.[1] Link

  • Yang, M., et al. (2007).[1] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065.[1] Link

  • Culhane, J. C., et al. (2010).[1] LSD1 and the chemistry of histone demethylation.[4] Current Opinion in Chemical Biology, 14(5), 606-611.[1] (Discusses the FAD-dependent mechanism). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (Guidance on TDI assay standards). Link

Sources

Application

Application Note: Safe Handling and Storage of 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

Introduction & Scope This guide defines the technical protocols for the safe handling, storage, and solubilization of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride .[1][2] This compound is a specialized aryl-cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide defines the technical protocols for the safe handling, storage, and solubilization of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride .[1][2] This compound is a specialized aryl-cyclopropylamine building block, structurally related to monoamine oxidase (MAO) inhibitors and lysine-specific demethylase 1 (LSD1) inhibitors.[1][2]

Due to the strained cyclopropane ring and the primary amine functionality, this compound presents specific stability and reactivity challenges.[1][2] This protocol moves beyond generic safety advice, providing a self-validating workflow to ensure compound integrity and researcher safety.

Physicochemical Profile

Understanding the physical state is the first step in risk mitigation.[1][2]

PropertySpecification
Chemical Name 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
CAS Number 1187931-04-9
Molecular Formula C₁₀H₁₃NO[1][2] · HCl
Molecular Weight ~199.68 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>20 mg/mL), Methanol, Water (Moderate)
Hygroscopicity Moderate (Salt form attracts atmospheric moisture)
Acidity Weakly acidic in aqueous solution (Amine salt)

Risk Assessment & Safety Framework

GHS Classification (Derived)

Based on structural analogs (e.g., tranylcypromine, 4-fluorophenylcyclopropanamine), this compound is classified as a Warning level hazard.[1][2]

  • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

  • H315: Causes skin irritation (Skin Irrit. 2).[1][2]

  • H319: Causes serious eye irritation (Eye Irrit.[1][2] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[1][2]

Critical Hazards & Controls
  • Dust Inhalation: The primary risk during weighing.[1][2] The hydrochloride salt forms fine particulates that can bypass standard surgical masks.[1][2]

    • Control: Handle exclusively in a certified Chemical Fume Hood.[1][2]

  • Contact Dermatitis: Aryl-amines are potential sensitizers.[1][2]

    • Control: Double-gloving with Nitrile (0.11 mm minimum thickness).[1][2] Latex is not recommended due to higher permeability to organic amines.[1][2]

Operational Workflow: Handling & Solubilization

This protocol uses a Self-Validating approach: every step includes a check to confirm success before moving to the next.[1][2]

Preparation of Stock Solution (e.g., 10 mM in DMSO)

Objective: Create a stable stock solution without introducing water or degradation.

  • Equilibration:

    • Remove the vial from cold storage (-20°C).

    • Validation Step: Allow the vial to warm to room temperature before opening (approx. 30 mins). This prevents condensation of atmospheric moisture onto the cold solid, which causes hydrolysis.[1][2]

  • Weighing:

    • Use an anti-static gun if the powder is flying.[1][2]

    • Weigh the required amount into a Glass vial (Class A borosilicate).

    • Scientific Rationale: Avoid polypropylene (plastic) tubes for long-term storage of amine-DMSO stocks, as amines can leach plasticizers (phthalates) which interfere with bioassays.[1][2]

  • Solubilization:

    • Add anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

    • Vortex gently for 30 seconds.

    • Validation Step: Inspect against a dark background.[1][2] The solution must be optically clear. If turbidity persists, sonicate for 2 minutes at <40°C.

  • Aliquot & Storage:

    • Divide into single-use aliquots to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C.

Workflow Visualization

HandlingWorkflow Start Start: Cold Storage Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Check1 Check: No Condensation? Equilibrate->Check1 Check1->Equilibrate No (Wait) Weigh Weigh in Fume Hood (Glass Vials) Check1->Weigh Yes Solubilize Add Anhydrous DMSO Weigh->Solubilize Check2 Check: Optically Clear? Solubilize->Check2 Sonicate Sonicate <40°C Check2->Sonicate No (Turbid) Store Aliquot & Freeze (-20°C) Check2->Store Yes Sonicate->Check2

Caption: Figure 1. Self-validating workflow for solubilization. The "Diamond" nodes represent critical stop/go decision points to prevent compound degradation.[2]

Storage Protocols

Proper storage is dictated by the intended duration.[1][2] The cyclopropane ring is kinetically stable but can be susceptible to ring-opening under strong acidic/radical conditions over time.[1][2]

Storage Logic Tree[2]
DurationConditionContainerRationale
Short Term (<1 Month) 2-8°C (Desiccated)Tightly capped amber vialPrevents moisture uptake; amber glass blocks UV degradation.[1][2]
Long Term (>1 Month) -20°CSealed vial + Parafilm + DesiccantSlows oxidative deamination; Parafilm creates a secondary gas barrier.[1][2]
Archive (>1 Year) -80°CArgon backfillEliminates oxygen to prevent slow oxidation of the amine.[1][2]
Storage Decision Diagram

StorageLogic Input Received Compound Duration Intended Use Duration? Input->Duration ShortTerm Active Use (<1 Month) Store at 4°C Duration->ShortTerm Daily/Weekly LongTerm Banking (>1 Month) Store at -20°C Duration->LongTerm Monthly/Archival Desiccator Requirement: Desiccator Cabinet ShortTerm->Desiccator InertGas Requirement: Flush Headspace (Argon/N2) LongTerm->InertGas

Caption: Figure 2.[1][2] Storage decision logic based on experimental frequency. Long-term storage requires inert gas purging to prevent oxidation.[1][2]

Emergency Procedures

Spill Cleanup
  • Dry Spill: Do not sweep (creates dust).[1][2] Cover with a wet paper towel (water/ethanol) to dampen the powder, then wipe up.[1][2]

  • Wet Spill: Absorb with inert material (vermiculite or sand).[1][2]

  • Disposal: Place in a sealed bag labeled "Hazardous Waste: Organic Amine Salt."

First Aid[2]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] The salt is acidic and can cause irritation.[1][2]

  • Skin Contact: Wash with soap and water.[1][2] Do not use ethanol/solvents on skin, as they may increase transdermal absorption.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50988679, 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. (Used for analogous hazard data). Link[1][2]

  • Echemi. 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride Product Page. (CAS Verification).[1][2][3][4] Link

  • Sigma-Aldrich. Safety Data Sheet: Aryl-cyclopropylamine analogs. (General handling of amine salts). Link

  • CymitQuimica. Product Catalog: 1-(4-Methoxyphenyl)cyclopropan-1-amine. Link

Sources

Method

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride in the synthesis of novel compounds

This guide details the technical application of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride , a specialized building block used to introduce conformational rigidity and metabolic stability into drug candidates.[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride , a specialized building block used to introduce conformational rigidity and metabolic stability into drug candidates.[1][2][3][4]

[1][2][3][4]

Executive Summary & Strategic Value

In modern medicinal chemistry, 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (hereafter 1-MPC ) represents a high-value "scaffold hopping" tool.[1][2][3] Unlike flexible phenethylamine derivatives, the cyclopropane ring in 1-MPC locks the amine and phenyl vectors into a fixed geminal orientation.[2][3] This conformational restriction can significantly enhance receptor binding affinity by reducing the entropic penalty upon binding.[2][3][4]

Furthermore, the cyclopropyl moiety acts as a metabolic blocker . By replacing a standard alkyl chain (e.g., ethyl or isopropyl) with a cyclopropane ring, researchers can block cytochrome P450-mediated


-hydroxylation, a common clearance pathway for amine drugs.[2][3][4]
Chemical Profile
PropertyData
IUPAC Name 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
Common Confusion Distinct from benzyl analog (1-[(4-methoxyphenyl)methyl]...)
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 199.68 g/mol (salt)
InChIKey ANCAJMAPVNINSB-UHFFFAOYSA-N
pKa (Conj.[2][3][4][5][6] Acid) ~8.8 – 9.0 (Lower than typical alkyl amines due to s-character)
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in DCM

Strategic Applications in Ligand Design

A. The "Gem-Disubstituted" Pharmacophore

1-MPC is structurally homologous to the core scaffolds found in NMDA antagonists (e.g., PCP analogs) and serotonin/norepinephrine reuptake inhibitors (e.g., Milnacipran analogs).[1][2][3][4]

  • Design Tactic: Use 1-MPC to replace a flexible 1-phenylethylamine moiety.[1][2][3][4]

  • Expected Outcome: Increased selectivity and metabolic half-life (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2][3][4]
    
B. Bioisosteric Replacement

The 1-aminocyclopropyl group serves as a bioisostere for:

  • Isopropyl/tert-butyl groups: Provides similar steric bulk but with added polarity and H-bond donor capability.[1][2][3][4]

  • Cyclohexylamines: Reduces lipophilicity (LogP) while maintaining ring constraints.[1][2][3][4]

Experimental Protocols

Protocol A: Amide Coupling (Peptidomimetic Synthesis)

Use this protocol to attach the 1-MPC "warhead" to a carboxylic acid core.[1][2][3][4]

Mechanism: The reduced basicity of cyclopropylamines (compared to isopropylamine) requires highly active coupling agents to prevent slow kinetics.[1]

Reagents:

  • 1-MPC (1.0 equiv)[1][2][3][4]

  • Carboxylic Acid Partner (1.0 equiv)[1][2][3]

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2][3]

  • Solvent: DMF or anhydrous DCM

Step-by-Step:

  • Free Basing (In Situ): Dissolve 1-MPC (1.0 mmol) and the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes to ensure neutralization of the HCl salt.

  • Activation: Add HATU (1.2 mmol) in one portion at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Note: Monitor by LC-MS.[1][2][3][4] The cyclopropylamine is sterically hindered; if conversion is <50% after 4h, heat to 40°C.

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with 5% LiCl (aq), sat. ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Use this protocol to create N-alkylated derivatives, common in CNS-active compounds.[1][2][3][4]

Critical Insight: Direct alkylation with halides often leads to over-alkylation.[1][2][3] Reductive amination is preferred but requires a stronger reductant due to the stability of the intermediate cyclopropyl-imine.[2][3][4]

Reagents:

  • 1-MPC (1.0 equiv)[1][2][3][4]

  • Aldehyde/Ketone (1.1 equiv)[1][3]

  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Sodium triacetoxyborohydride) (1.5 equiv)[2][3]
    
  • Acetic Acid (catalytic, 1-2 drops)[1][2][3][4]

  • Solvent: DCE (1,2-Dichloroethane) or THF[1][2][3][4]

Step-by-Step:

  • Imine Formation: Suspend 1-MPC (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0 mmol) to free base.[1][2][3][4] Add the Aldehyde (1.1 mmol) and Acetic Acid. Stir at RT for 1 hour. Verification: Check for imine formation by LC-MS (Look for M-18 peak).

  • Reduction: Add

    
     (1.5 mmol) in portions.
    
  • Optimization: If the ketone is sterically hindered, use ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (1.2 equiv) as a Lewis acid additive during the imine formation step.
    
  • Quench: Quench with sat. ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (aq).[2][3] Extract with DCM.[2][3][4]
    
Protocol C: Urea/Carbamate Formation

Ideal for generating inhibitors of hydrolases or kinases.

Step-by-Step:

  • Suspend 1-MPC (1.0 mmol) in DCM (anhydrous).

  • Add DIPEA (2.5 mmol) at 0°C.

  • Add Isocyanate or Chloroformate (1.0 mmol) dropwise.[1][2][3][4]

  • Stir at 0°C

    
     RT for 2 hours.
    
  • Note: The nucleophilicity of the cyclopropylamine nitrogen is sufficient for rapid reaction with isocyanates without forcing conditions.[2][3][4]

Visualizing the Workflow

The following diagram illustrates the decision matrix for using 1-MPC in a Hit-to-Lead campaign.

G Start Start: Flexible Lead (e.g., Phenethylamine) Design Design Strategy: Geminal Rigidification Start->Design MPC Input: 1-MPC HCl (Cyclopropyl Scaffold) Design->MPC FreeBase Step 1: Free Basing (DIPEA/DMF) MPC->FreeBase Reaction Step 2: Divergent Synthesis FreeBase->Reaction PathA Path A: Amide Coupling (Peptidomimetics) Reaction->PathA + R-COOH / HATU PathB Path B: Reductive Amination (CNS Ligands) Reaction->PathB + R-CHO / NaBH(OAc)3 Product Novel Rigid Analog PathA->Product PathB->Product Assay Biological Assay: Improved Metabolic Stability? Product->Assay

Caption: Workflow for integrating 1-MPC into a lead optimization campaign to enhance metabolic stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance of cyclopropane ring.[1][2][3]Switch from EDC/HOBt to HATU or T3P . Increase temperature to 40-50°C.
No Reaction (Reductive Amination) Imine formation is slow/unfavorable.[2][3]Add

as a dehydrating agent/Lewis acid during imine formation.[2][3]
Precipitate in DMF Incomplete salt neutralization.Ensure 1-MPC is fully dissolved with DIPEA before adding the electrophile.[2][3]
Regioselectivity N/A (Primary amine).[2][3][4]N/A. However, ensure no competing nucleophiles are present on the phenyl ring.[2][3][4]

References

  • Mechanistic Insight: Cyclopropylamines as conformationally restricted bioisosteres.[1][2][3][4]

    • Source:[1][2][3][4]

  • Protocol Grounding: Reductive Amination of Hindered Amines.[1][2][3][4]

    • Source:[1][2][3][4]

  • Structural Data: 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride (InChIKey: ANCAJMAPVNINSB-UHFFFAOYSA-N).[1][2][3][4]

    • Source:[1][2][3]

  • Safety Data:General Handling of Arylcyclopropylamines.

    • Source:[1][3][4]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges for 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Topic: Purification & Isolation Challenges Classification: High-Priority Technical Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The "Deceptive" Scaffold You are likely encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Challenges

Classification: High-Priority Technical Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Deceptive" Scaffold

You are likely encountering difficulties because 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride sits at the intersection of three chemically distinct challenges:

  • The Strained Ring: The cyclopropane ring possesses significant "pi-character" (Walsh orbitals), making it susceptible to electrophilic attack or acid-catalyzed ring opening, particularly with the electron-donating 4-methoxy group stabilizing the resulting benzylic carbocation.

  • The Titanium Residue: If synthesized via the Kulinkovich-Szymoniak reaction (the standard route from nitriles), titanium residues often form colloidal suspensions that mimic the solubility of your amine, preventing crystallization.

  • The "Oiling Out" Phenomenon: The lipophilic methoxyphenyl group combined with the ionic ammonium chloride moiety creates a surfactant-like amphiphilicity, causing the product to phase-separate as a gum rather than a crystal lattice.

This guide moves beyond standard protocols to address these specific mechanistic failures.

Module 1: The "Oiling Out" Crisis (Crystallization)[1]

User Question: "I added HCl in ether to my crude free base, but instead of a white precipitate, I got a sticky brown gum that won't solidify. How do I fix this?"

Technical Diagnosis: This is a classic "oiling out" event caused by supersaturation in the presence of impurities . The gum is a supercooled liquid containing your product, trapped solvent, and likely titanium salts or oligomers. The 4-methoxy group increases lipophilicity, making the salt soluble in "borderline" non-polar solvents where simple phenyl analogs might precipitate cleanly.

The Solution: The "Dual-Solvent Displacement" Protocol Do not attempt to scratch the glass or freeze it immediately. You must redissolve and control the precipitation kinetics.

Step-by-Step Protocol:

  • Redissolution: Decant the supernatant ether. Dissolve the gum in the minimum amount of warm Isopropanol (IPA) or Methanol (MeOH) . (IPA is preferred as it has a lower solubility limit for this salt than MeOH).

  • Thermodynamic Equilibration: Allow the solution to cool to room temperature. It should remain clear.

  • Controlled Anti-Solvent Addition:

    • Place the flask in a sonicator bath (turned off initially).

    • Add Diethyl Ether (Et₂O) or MTBE dropwise until a faint, persistent turbidity appears.

    • Critical Step: Add a seed crystal (if available) or scratch the side. If not, turn on the sonicator for 10-second bursts.

  • The "Slow-Crash": Once turbidity is established, place the flask in a Dewar with warm water and allow it to cool to room temperature overnight. Do not put it directly in the freezer.

  • Final Isolation: Only after solids form, move to 0°C, then filter.

Data: Solvent Compatibility Table

Solvent SystemSuitabilityOutcomeNotes
MeOH / Et₂O HighRecommended Best for initial purification. MeOH breaks up Ti-complexes.
IPA / Heptane MediumGood Yield Risk of oiling out if added too fast. Higher yield, lower purity.
DCM / Hexane LowAvoid DCM solubilizes the salt too well; Hexane causes rapid gumming.
Water / EtOH LowDangerous Aqueous conditions risk ring opening (acid-catalyzed hydrolysis).
Module 2: The "Titanium Ghost" (Impurity Scavenging)

User Question: "My product is a solid, but it has a persistent yellow/orange tint, and the NMR shows broad baselines. Recrystallization isn't helping."

Technical Diagnosis: The color and broadening are signatures of Titanium(IV) isopropoxide residues . If you used the Kulinkovich-Szymoniak reaction, standard aqueous workups (NH₄Cl) are insufficient. The titanium forms stable chelates with the amine product, which co-crystallize.

The Solution: The Rochelle Salt Chelation Strategy You must break the Ti-Amine bond using a stronger ligand before salt formation.

Revised Workup Protocol (Pre-Salt Formation):

  • Quench: Quench the reaction mixture with 20% aqueous Sodium Potassium Tartrate (Rochelle Salt) .

  • The Long Stir: Crucial Step: Vigorously stir this biphasic mixture for at least 4-6 hours (or overnight). The titanium will transfer from the organic phase to the aqueous phase, turning the aqueous layer distinctively yellow/orange and leaving the organic layer clear.

  • Separation: Separate the layers. The amine is in the organic phase (ether/THF).

  • Acid Wash (Optional but Risky): A mild 0.5M HCl wash can extract the amine, but prolonged contact can open the cyclopropane ring. Recommendation: Stick to the Rochelle salt method for safety.

Module 3: Stability & Storage

User Question: "Is this compound stable? I see new impurities appearing after a week."

Technical Diagnosis: The 1-(4-methoxyphenyl)cyclopropyl cation is stabilized by the methoxy group, making the ring prone to opening under acidic conditions to form the linear ketone (4'-methoxypropiophenone derivative).

Stability Rules:

  • Avoid Excess Acid: When generating the salt, use a stoichiometric amount of HCl (1.05 eq). Do not drown it in excess HCl gas.

  • Moisture Sensitivity: The HCl salt is hygroscopic. Hydrolysis leads to ring opening over time. Store in a desiccator.

  • Temperature: Store at -20°C.

Visual Troubleshooting Guides
Diagram 1: The "Oiling Out" Decision Matrix

A logic flow for handling the gummy precipitate.

RecrystallizationLogic Start Crude Amine HCl (Gum/Oil) SolventChoice Dissolve in Min. Warm IPA Start->SolventChoice ClearSol Clear Solution? SolventChoice->ClearSol AddAnti Add Et2O Dropwise (Turbidity Point) ClearSol->AddAnti Yes Sonicate Sonicate / Scratch AddAnti->Sonicate Precipitate White Solid Forms? Sonicate->Precipitate Cooling Slow Cool -> 0°C Precipitate->Cooling Yes OiledAgain Oiled Out Again? Precipitate->OiledAgain No (Gum) Filter Filter & Dry (Vacuum) Cooling->Filter MethanolRoute Switch Solvent: MeOH/MTBE OiledAgain->MethanolRoute Yes MethanolRoute->SolventChoice Retry

Caption: Decision matrix for converting the amorphous gum into a crystalline solid using controlled polarity adjustment.

Diagram 2: Titanium Removal Workflow (Kulinkovich Route)

The critical workup required to prevent metal contamination.

TiRemoval Reaction Reaction Mixture (Ti-Complex + Product) Quench Add 20% Rochelle Salt (Aq. Sodium Potassium Tartrate) Reaction->Quench Stir Vigorous Stirring (4-12 Hours) Quench->Stir Critical Step PhaseSep Phase Separation Stir->PhaseSep OrgLayer Organic Layer (Clear/Pale Yellow) Contains Amine PhaseSep->OrgLayer AqLayer Aqueous Layer (Orange/Red) Contains Ti-Tartrate PhaseSep->AqLayer SaltForm HCl Salt Formation (Anhydrous) OrgLayer->SaltForm

Caption: The Rochelle Salt protocol is essential for breaking the Titanium-Amine chelate, preventing colored impurities.

References & Authoritative Grounding
  • Kulinkovich-Szymoniak Reaction Mechanism:

    • Bertus, P., & Szymoniak, J. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793.

    • Note: Establishes the synthesis route via nitriles and Ti(OiPr)4, confirming the source of Titanium impurities.

  • Titanium Removal Protocols:

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Vol. 1, p. 983). Wiley.

    • Note: The standard reference for Rochelle Salt (Sodium Potassium Tartrate) workups for metal alkoxides.

  • Amine Salt Crystallization & Solubility:

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

    • Note: Chapter 10 details the "oiling out" phenomenon and solvent selection for amine salts.

  • Cyclopropane Ring Stability:

    • Wong, H. N., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). "Use of cyclopropanes in organic synthesis." Chemical Reviews, 89(1), 165-198.

    • Note: Discusses the acid sensitivity of electron-rich cyclopropanes (like the 4-methoxyphenyl variant).

Sources

Optimization

stability issues and degradation of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Status: Operational | Tier: L2 Technical Support | Updated: 2025[1][2][3][4][5] Introduction: The Stability Paradox Welcome to the technical support hub for 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride . This com...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L2 Technical Support | Updated: 2025[1][2][3][4][5]

Introduction: The Stability Paradox

Welcome to the technical support hub for 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride . This compound presents a unique stability profile due to the tension between two structural features: the strained cyclopropane ring and the electron-rich 4-methoxyphenyl group attached to the same carbon as the amine (geminal disubstitution).[1][2][3][4][5]

While the hydrochloride salt form significantly improves shelf-life over the free base, this compound remains susceptible to hygroscopic degradation and acid-catalyzed ring opening .[1][2][3][4][5] This guide applies first-principles organic chemistry and analogous degradation data to help you preserve sample integrity.

Module 1: Physical Stability & Hygroscopicity

Issue: The white powder has turned into a sticky gum or a yellow oil. Diagnosis: Deliquescence driven by moisture absorption.[3][4][5]

The HCl salt lattice is highly polar, making it a "moisture magnet."[4][5] Once water is absorbed, it creates a localized acidic aqueous environment (micro-pH drop) that catalyzes further chemical degradation.[1][2][3][4][5]

Troubleshooting Protocol: Moisture Management
ObservationSeverityAction Required
Clumping / Aggregation LowDry in a vacuum desiccator over P₂O₅ for 24h.
"Wet" Appearance MediumRecrystallize immediately (See Module 3).[1][2][3][4][5] Store under Argon.[3][4][5]
Liquefaction (Oil) CriticalIrreversible physical change.[1][2][3][4][5] Check purity via HPLC; likely requires re-salting.

Prevention Strategy:

  • Storage: -20°C is mandatory.[1][2][3][4][5]

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Atmosphere: Always flush headspace with Argon or Nitrogen after use.[3][4][5]

Module 2: Chemical Degradation Pathways

Issue: Sample shows new impurity peaks (HPLC/NMR) or has discolored (Yellow/Brown). Diagnosis: Oxidative Deamination or Acid-Catalyzed Ring Opening.[1][2][3][4][5]

Mechanism 1: Acid-Catalyzed Ring Opening (The "Geminal" Risk)

Unlike simple cyclopropylamines, the 4-methoxyphenyl group is a strong Electron Donating Group (EDG).[1][2][3][4][5] If the compound is exposed to strong acids or moisture, the cyclopropane ring can open.[4][5] The EDG stabilizes the resulting benzylic carbocation intermediate, lowering the activation energy for ring cleavage.[4][5]

Pathway:

  • Protonation of the ring or strain release.[3][4][5]

  • Cleavage of the C2-C3 bond.[3][4][5]

  • Nucleophilic attack (by Cl- or H₂O) leading to a linear chain (e.g., 3-chloro-1-(4-methoxyphenyl)propan-1-amine).[1][2][3][4][5]

Mechanism 2: Oxidative Deamination

Primary amines at benzylic-like positions are susceptible to atmospheric oxidation, forming N-oxides or imines, which eventually hydrolyze to ketones.[1][2][3][4][5]

DegradationPathways Start 1-(4-Methoxyphenyl) cyclopropan-1-amine HCl Cat Benzylic Carbocation (Stabilized by OMe) Start->Cat Acid/Strain Imine Imine Intermediate Start->Imine Oxidation Moisture Moisture Ingress (H2O) Moisture->Start Facilitates Oxidation Atmospheric O2 RingOpen Ring-Opened Impurity (Linear Alkyl Chloride/Alcohol) Cat->RingOpen Nucleophilic Attack Ketone 1-(4-Methoxyphenyl) cyclopropan-1-one Imine->Ketone Hydrolysis

Figure 1: Primary degradation pathways.[1][2][3][4][5] The methoxy group accelerates the upper pathway (Ring Opening) under acidic/wet conditions.[1][2][3][4]

Module 3: Solubility & Handling Guide

Issue: Compound crashes out or degrades in solution. Core Rule: Avoid protic acids in solution for extended periods.

Solvent Compatibility Table
SolventSolubilityStability RiskRecommendation
Water HighHigh (Hydrolysis risk over time)Use fresh; do not store aqueous stock solutions.[1][2][3][4][5]
DMSO HighLowPreferred for biological assays.[3][4][5] Store frozen.
Methanol HighMedium (Nucleophilic solvent)Good for transfer, but avoid long-term storage (methanolysis risk).[1][2][3][4][5]
DCM/Chloroform Low/InsolubleMediumThe HCl salt is ionic and resists non-polar solvents.[3][5]
Recrystallization Protocol (Rescue Strategy)

If the compound is yellow but >90% pure:

  • Dissolve in minimal hot Isopropanol (IPA) .

  • Add Diethyl Ether dropwise until turbidity appears.[3][4][5]

  • Cool slowly to 4°C.

  • Filter precipitate under inert gas.[3][4][5] Why this works: Ether acts as an anti-solvent, forcing the salt out while leaving organic oxidation impurities in the mother liquor.[4][5]

Module 4: Analytical Troubleshooting (FAQ)

Q: I see a new triplet at ~3.5 ppm in my proton NMR. Is this degradation? A: Likely, yes.[3][4][5]

  • Scenario: If you used CDCl₃ (which is often naturally acidic due to DCl formation), you may have induced ring opening inside the NMR tube.[3][4][5]

  • Check: Does the triplet integrate to 2 protons? This suggests a -CH2-Cl or -CH2-OH tail from the opened ring.[1][2][3][4][5]

  • Fix: Run NMR in DMSO-d6 or Methanol-d4 with a pinch of solid NaHCO₃ to neutralize trace acid.

Q: The melting point is lower than the literature value (e.g., <200°C). A: This indicates water content or partial hydrolysis.[3][4][5]

  • Test: Run a TGA (Thermogravimetric Analysis). If you see weight loss <100°C, it is solvent/water.[3][4][5] If the melt is broad, it is chemical impurity.[4][5]

Q: Can I convert it to the free base? A: Proceed with extreme caution. The free base 1-(4-methoxyphenyl)cyclopropan-1-amine is an oil that rapidly absorbs CO₂ from the air to form carbamates.[1][2][3][4][5]

  • Protocol: If you must free-base, do it immediately before use.[1][2][3][4][5] Partition between saturated NaHCO₃ and DCM, dry over MgSO₄, and use within 1 hour. Do not store the free base.

Visual Decision Tree: Is My Sample Usable?

DecisionTree Start Inspect Sample Color Color Check Start->Color White White Solid Color->White Pass Yellow Yellow/Brown or Sticky Color->Yellow Fail Solubility Dissolve in DMSO White->Solubility NMR 1H NMR Check Yellow->NMR Clear Clear Solution Solubility->Clear Pass Cloudy Cloudy/Particulate Solubility->Cloudy Fail Clear->NMR ActionDiscard DISCARD Cloudy->ActionDiscard Clean Clean Cyclopropane Peaks (0.8-1.5 ppm) NMR->Clean Pass Extra Extra Triplets or Aromatic Shifts NMR->Extra Fail ActionUse PROCEED TO EXPERIMENT Clean->ActionUse ActionPurify RECRYSTALLIZE Extra->ActionPurify

Figure 2: Rapid assessment workflow for sample integrity.

References
  • General Stability of Cyclopropylamines: Wiles, J. A., et al. (2019).[2][3][4][5] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Molecular Pharmaceutics. Context: Establishes the hydrolytic vulnerability of the cyclopropylamine moiety under pH stress.[1][2][3][4]

  • Acid-Catalyzed Ring Opening Mechanisms: Hrovat, D. A., & Borden, W. T. (1992).[1][2][3][4][5] Ab initio calculations of the effects of substituents on the ring opening of cyclopropane radical cations. Journal of the American Chemical Society.[3][5] Context: Provides the mechanistic basis for how electron-donating groups (like 4-Methoxy) stabilize ring-opening intermediates.[1][2][3][4][5]

  • Handling of Amine Hydrochlorides: Sigma-Aldrich Technical Library.[1][2][3][4][5] Handling Hygroscopic and Air-Sensitive Reagents. Context: Standard protocols for preventing deliquescence in amine salts.[1][2][3][4][5]

  • Analogous Compound Data (2-(4-Fluorophenyl)cyclopropan-1-amine HCl): PubChem Compound Summary for CID 50988679. Context: Provides baseline solubility and physical property data for aryl-cyclopropylamine salts.

Sources

Troubleshooting

avoiding common pitfalls in experiments with 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

To: Research & Development Team From: Senior Application Scientist, Chemical Biology Division Subject: Technical Support Guide: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride Introduction: The "Deceptive" Building...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Biology Division Subject: Technical Support Guide: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Introduction: The "Deceptive" Building Block

You are likely using 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS: 1187931-04-9 / related free base analogs) as a conformationally restricted scaffold—perhaps to mimic a phenethylamine pharmacophore with rigid geometry.

While this compound appears structurally simple, it harbors two distinct chemical "personalities" that cause experimental failure:

  • The Quaternary Steric Barrier: The amine is attached to a quaternary carbon, significantly reducing nucleophilicity compared to benzylamine.

  • The "Push-Pull" Instability: The cyclopropane ring is strained (27.5 kcal/mol). The p-methoxyphenyl group is a strong electron donor. Under acidic conditions, this combination stabilizes a carbocation intermediate, facilitating rapid ring opening .

This guide replaces standard protocols with optimized workflows designed to navigate these specific pitfalls.

Part 1: Critical Properties Dashboard

PropertySpecification / BehaviorTechnical Implication
Molecular Weight 199.68 g/mol (HCl Salt)Always calculate stoichiometry based on the salt, not the free base (163.22 g/mol ).
Solubility High in MeOH, DMSO, Water. Poor in DCM/EtOAc (as salt).Pitfall: The salt is insoluble in the organic solvents required for most coupling reactions.
Hygroscopicity High.[1]Absorbs atmospheric water rapidly. Weigh quickly or in a glovebox to avoid stoichiometry errors.
Acid Stability LOW. Critical: Strong Lewis acids or Brønsted acids (pH < 3) can trigger ring opening to form homoallylic products.
Basicity (pKa) ~9.5 - 10.0 (Est.)Slightly lower than typical aliphatic amines due to the greater s-character of the cyclopropane C-N bond.

Part 2: The "Safe-Release" Protocol (Free-Basing)

The Issue: Many researchers add the HCl salt directly to a reaction mixture with TEA or DIPEA. Because the salt is insoluble in DCM or THF, the neutralization is slow and heterogeneous, leading to incomplete reaction and "stalled" couplings.

The Fix: You must liberate the free amine before the critical coupling step using a biphasic extraction.

Protocol: Biphasic Neutralization
  • Dissolution: Dissolve the HCl salt in a minimal amount of 0.5 M NaOH or Saturated Na₂CO₃ (aq). Do not use strong bases like 6M NaOH, which may degrade the ring.

  • Extraction: Immediately extract 3x with DCM (Dichloromethane).

    • Note: The free amine is lipophilic.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Avoid MgSO₄ if possible, as it is slightly Lewis acidic.

  • Concentration: Evaporate solvent under reduced pressure at < 30°C .

    • Warning: The free amine is volatile and prone to oxidation. Use immediately.

Part 3: Avoiding Ring Opening (The "Methoxy" Effect)

The p-methoxyphenyl group is the Achilles' heel. It can stabilize a positive charge on the benzylic carbon, encouraging the cyclopropane bond to break.

Mechanism of Failure

If you subject this amine to strong acid (e.g., during deprotection of other groups) or strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂), the ring opens.[2]

RingStability cluster_warning DANGER ZONE: Acidic Conditions Salt HCl Salt (Stable Solid) FreeBase Free Amine (Intact Ring) Salt->FreeBase Mild Base (Na2CO3) Cation Benzylic Cation Intermediate FreeBase->Cation Strong Acid (H+) or Lewis Acid Product Desired Amide/Ligand (Intact Ring) FreeBase->Product Mild Coupling (HATU/EDC) RingOpen Ring-Opened Side Product Cation->RingOpen Rearrangement

Figure 1: The stability bifurcation. The electron-donating methoxy group facilitates path towards the cation intermediate under acidic conditions, leading to irreversible ring opening.

Part 4: Troubleshooting Common Scenarios

Scenario A: "My Amide Coupling Yield is < 20%."
  • Diagnosis: Steric hindrance. The amine is attached to a quaternary carbon. Standard coupling reagents (EDC/HOBt) may be too slow, allowing the activated ester to hydrolyze.

  • Solution:

    • Switch to high-activity coupling reagents: HATU or COMU .

    • Use DMF as a solvent to improve kinetics.

    • Add a catalytic amount of DMAP (4-dimethylaminopyridine) if the electrophile is an acid anhydride.

Scenario B: "I see a new spot on TLC that isn't my product."
  • Diagnosis: Ring opening or rearrangement.[2][3]

  • Check: Did you use a Lewis Acid catalyst? Did you heat the reaction above 60°C?

  • Verification: Check 1H NMR.

    • Intact Ring: Look for multiplet signals between 0.8 – 1.5 ppm (4H, cyclopropane methylene protons).

    • Opened Ring: These high-field signals will disappear and be replaced by olefinic protons (5.0–6.5 ppm) or aliphatic chains depending on the rearrangement.

Scenario C: "The NMR shows broad peaks."
  • Diagnosis: Salt formation or aggregation.[4]

  • Solution: Ensure the sample is fully free-based. Run the NMR in DMSO-d6 with a drop of D₂O to exchange the amine protons, which often cleans up the spectrum.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use reductive amination with this amine? A: Yes, but proceed with caution. Standard conditions (aldehyde + NaBH(OAc)₃) work. Avoid using TiCl₄ or strong Lewis acids to dehydrate the imine, as this will trigger ring opening. Use molecular sieves or MgSO₄ for dehydration instead.

Q2: Is the enantiomer available? A: This compound is achiral (it has a plane of symmetry) unless the cyclopropane ring is substituted at the 2 or 3 positions. The 1-(4-methoxyphenyl)cyclopropan-1-amine itself is achiral .

Q3: How do I store the material? A: Store the HCl salt at -20°C in a desiccator. It is stable for years if dry. Do not store the free base for long periods; generate it in situ or immediately before use.

Q4: Why does the reaction turn dark/black? A: Anilines and electron-rich benzylamines are prone to oxidation. If your reaction mixture turns black, it indicates oxidation of the amine or the phenol ether. Run all reactions under an inert atmosphere (Nitrogen or Argon).

References & Authoritative Grounding

  • Synthesis of 1-Arylcyclopropylamines:

    • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications. (Describes the titanium-mediated conversion of nitriles to cyclopropylamines, the fundamental chemistry underlying this scaffold).

    • Source:

  • Ring Opening Reactivity:

    • Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis."[3] Chemical Reviews. (Comprehensive review detailing the acid-sensitivity of donor-substituted cyclopropanes).

    • Source:

  • Handling Amine Salts:

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." (Discusses the physicochemical properties of amine salts and solubility issues in drug discovery).

    • Source:

  • Mechanistic Insight (Donor-Acceptor Cyclopropanes):

    • Cavitt, M. A., et al. (2014). "Stereoselective synthesis of functionalized cyclopropanes." (Provides context on how electron-donating groups like p-methoxy affect ring stability).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the characterization of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Analytical Characterization Guide: 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Subject: C...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Characterization Guide: 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Subject: CAS 1187931-04-9 | C₁₀H₁₃NO·HCl

Executive Summary & Chemical Profile

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a specialized primary amine building block characterized by a gem-disubstituted cyclopropane ring.[1] Its unique steric constraints and electronic properties (donated by the para-methoxy group) make it a critical intermediate in the synthesis of NMDA receptor antagonists, monoamine uptake inhibitors, and novel antiviral agents.

This guide objectively compares analytical methodologies for its characterization, prioritizing techniques that distinguish the salt form from the free base and quantify specific impurities common to Kulinkovich or Curtius rearrangement synthetic routes.[1]

Property Specification
Chemical Name 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
CAS Number 1187931-04-9
Molecular Formula C₁₀H₁₃NO[2] · HCl
Molecular Weight 199.68 g/mol (Salt) / 163.22 g/mol (Base)
Structural Feature Quaternary Carbon (C1) bearing Amine & Aryl group
Critical Impurities 4-Methoxyacetophenone, 1-(4-Methoxyphenyl)cyclopropanol

Comparative Analysis of Analytical Methods

Purity Determination: RP-HPLC vs. Potentiometric Titration

For pharmaceutical intermediates, "purity" is a dual concept: Chromatographic Purity (absence of side products) and Assay (stoichiometric content).

FeatureMethod A: RP-HPLC (UV Detection) Method B: Potentiometric Titration (AgNO₃)
Primary Scope Organic Impurity Profiling. Detects synthesis byproducts like ketones or hydrolyzed alcohols.Salt Stoichiometry (Assay). Quantifies the chloride counter-ion to confirm salt formation.[1]
Specificity High. Resolves structurally similar analogs (e.g., des-methyl impurities).Low. Non-specific for the organic moiety; only measures ionic chloride.[1]
Sensitivity High (LOD < 0.05%). Essential for trace analysis.[1]Moderate. Best for macro-assay (>98% purity checks).[1]
Throughput Low. (15-30 min run time).[1]High. (5-10 min per sample).
Verdict Preferred for Final QC. Mandatory to prove absence of organic contaminants.[1]Preferred for Incoming Goods. Rapidly confirms the material is the HCl salt, not free base.
Structural Identification: NMR vs. FTIR
FeatureMethod C: ¹H-NMR (DMSO-d₆) Method D: FTIR (ATR)
Differentiation Absolute. Unambiguously identifies the cyclopropane ring protons (0.8–1.5 ppm) and the methoxy singlet.Fingerprint. Confirms functional groups (Amine salt broad band ~3000 cm⁻¹, Ether C-O ~1250 cm⁻¹).
Salt Detection Indirect. Broad exchangeable protons (>8.0 ppm) indicate ammonium species.[1]Direct. Broad N-H stretch and specific crystal lattice bands confirm salt form.[1]
Causality Shows connectivity of atoms.[1]Shows presence of bonds.[1][3]
Verdict Gold Standard for Identity. Required for structure elucidation.Routine ID. Suitable for batch-to-batch consistency checks.

Recommended Analytical Workflow

The following diagram illustrates the logical flow for characterizing a new batch of 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl, ensuring both chemical identity and purity specifications are met.

AnalyticalWorkflow Start Crude/Incoming Material IR Step 1: FTIR (ATR) (Quick ID & Salt Confirmation) Start->IR Titration Step 2: Chloride Titration (Stoichiometry Check) IR->Titration If Identity Matches HPLC Step 3: RP-HPLC (Organic Impurity Profile) Titration->HPLC If Cl- % is 17.5-18.0% NMR Step 4: 1H-NMR (Structural Validation) HPLC->NMR If Purity > 98% Decision Pass Specifications? NMR->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Recrystallize Decision->Reject No

Caption: Sequential analytical workflow prioritizing rapid screening (IR/Titration) before resource-intensive profiling (HPLC/NMR).

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify organic purity and detect the hydrolysis product (1-(4-methoxyphenyl)cyclopropanol).

System Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1] Why? Acidic pH suppresses silanol activity and keeps the amine protonated (R-NH₃⁺), preventing tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar salts)

    • 2–15 min: 5% → 60% B (Linear ramp)

    • 15–20 min: 60% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 225 nm (Strong absorption of the anisole moiety).

  • Temperature: 30°C.

Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure complete solubility of the salt.

Acceptance Criteria:

  • Main Peak Retention Time: ~8.5 ± 0.5 min.[1]

  • Purity (Area %): ≥ 98.0%.[1]

  • Any Single Impurity: ≤ 0.5%.[1]

Protocol B: Chloride Content Determination (Argentometric Titration)

Objective: To confirm the formation of the mono-hydrochloride salt and calculate the assay.

Reagents:

  • 0.1 N Silver Nitrate (AgNO₃) VS.[1]

  • 5% Potassium Chromate (Indicator) or Potentiometric Electrode (Ag/AgCl).

  • Solvent: Methanol/Water (1:1).[1]

Procedure:

  • Accurately weigh ~150 mg of the dried sample into a 250 mL conical flask.

  • Dissolve in 50 mL of Methanol/Water solvent.

  • (Potentiometric Method): Insert Ag electrode and titrate with 0.1 N AgNO₃ until the endpoint (maximum first derivative of potential change).[1]

  • Calculation:

    
    
    
    • 
      : Volume of AgNO₃ (mL)
      
    • 
      : Normality of AgNO₃
      
    • 
      : Weight of sample (g)
      

Target Specification: Theoretical Chloride Content for C₁₀H₁₃NO·HCl (MW 199.[1]68) is 17.75% .[1]

  • Acceptable Range: 17.5% – 18.0%.[1]

Structural Elucidation Data (Reference)

When validating the compound, the following spectral signals confirm the correct structure (gem-disubstituted cyclopropane):

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.60 (br s, 3H):

    
     (Ammonium protons, exchangeable).
    
  • δ 7.35 (d, J=8.8 Hz, 2H): Aromatic protons (ortho to cyclopropane).

  • δ 6.95 (d, J=8.8 Hz, 2H): Aromatic protons (ortho to methoxy).

  • δ 3.75 (s, 3H):

    
     (Methoxy group).
    
  • δ 1.20 - 1.35 (m, 4H): Cyclopropane ring

    
     protons.[1] Note: The symmetry of the gem-substitution often simplifies these into a tight multiplet.
    

Interpretation: The presence of the cyclopropane signals at high field (1.2–1.3 ppm) combined with the para-substituted aromatic system (AA'BB' pattern) confirms the core skeleton. The downfield shift of the amine protons confirms the salt form.[1]

References

  • Chemical Identity & CAS: PubChem Compound Summary for 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information.[1]Link

  • General HPLC Methodologies for Aryl-Amines: "Development and Validation of RP-HPLC Method for Simultaneous Determination of Amine Salts." International Journal of Pharmaceutical Research and Applications.[1]Link

  • Cyclopropylamine Synthesis & Characterization: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry.[1]Link

  • Titration of Halide Salts: "Standard Test Method for Chloride in Organic Compounds by Potentiometric Titration."[1] ASTM International.[1] (Adapted principle). Link

Sources

Comparative

structure-activity relationship (SAR) studies of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

The following guide details the structure-activity relationship (SAR), mechanistic profile, and experimental characterization of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride . This analysis is structured for medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structure-activity relationship (SAR), mechanistic profile, and experimental characterization of 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride . This analysis is structured for medicinal chemists and pharmacologists focusing on monoamine oxidase (MAO) modulation and conformationally restricted amine scaffolds.[1]

[1][2]

Executive Summary & Compound Profile

1-(4-Methoxyphenyl)cyclopropan-1-amine (1-4-MPCA) represents a specialized scaffold in the design of mechanism-based enzyme inhibitors.[1][2] Unlike its regioisomer tranylcypromine (2-phenylcyclopropan-1-amine), which places the amine and aryl groups on adjacent carbons, 1-4-MPCA features a geminal arrangement.[2] This structural rigidity locks the amine and aromatic ring into a fixed spatial relationship, serving two primary functions in drug discovery:

  • Conformational Restriction: It mimics the

    
    -methylphenethylamine pharmacophore (e.g., PMA/PMMA) but with restricted rotation, probing the steric tolerance of receptor binding pockets.[1]
    
  • Mechanism-Based Inactivation: The cyclopropane ring acts as a "chemical warhead."[1] Upon single-electron transfer (SET) oxidation by enzymes like Monoamine Oxidase (MAO) or Cytochrome P450, the ring undergoes radical-mediated opening, leading to covalent modification of the enzyme active site (suicide inhibition).

Chemical Structure Comparison
Feature1-(4-Methoxyphenyl)cyclopropan-1-amine Tranylcypromine (2-PCPA) p-Methoxyamphetamine (PMA)
Substitution 1,1-Disubstituted (Geminal)1,2-Disubstituted (Vicinal)Acyclic (

-methyl)
Conformation Rigid, "Clamped" RotamerRigid, Trans/Cis IsomersFlexible
Primary Target MAO-A/B, CYP EnzymesMAO-A/B, LSD1Serotonin Transporter / MAO
Mechanism Irreversible (Mechanism-Based)Irreversible (Mechanism-Based)Reversible / Releaser

Structure-Activity Relationship (SAR) Analysis

The SAR of 1-arylcyclopropylamines is governed by the interplay between electronic stability of the radical cation intermediate and the steric fit within the active site.

Electronic Tuning (The p-Methoxy Effect)

The para-methoxy group is a strong electron-donating group (EDG).[2] In the context of MAO inhibition, this influences the Single Electron Transfer (SET) step.

  • Mechanism: MAO utilizes a flavin adenine dinucleotide (FAD) cofactor to oxidize amines.[1] The first step is the abstraction of an electron from the nitrogen lone pair.[1]

  • Impact of 4-OMe: The EDG stabilizes the resulting amine radical cation.[1] While this facilitates the initial oxidation step, it also affects the rate of cyclopropane ring opening.

    • Result: Compared to the unsubstituted 1-phenyl analog, the 4-methoxy derivative often shows altered partition ratios (the number of turnover events before inactivation occurs).[2] The stabilized radical may allow for more "leakage" products (metabolites) before the covalent bond forms with the enzyme.[1]

Steric & Conformational SAR

The geminal (1,1) substitution forces the phenyl ring and the amine group to occupy the same carbon.[1]

  • Steric Clash: This creates a bulkier environment compared to the 1,2-isomer.[1][2] In MAO-A (which has a larger hydrophobic pocket), this bulk is tolerated.[1] In MAO-B (narrower "substrate cavity"), 1-arylcyclopropylamines often show reduced potency compared to their 2-aryl counterparts unless specific residues (e.g., Ile199 in MAO-B) are accommodated.[2]

  • Receptor Mapping: This scaffold is frequently used to map the "vertical" steric tolerance of the serotonin transporter (SERT) or NMDA receptor channel pores, where the cyclopropane acts as a bioisostere for an isopropyl or

    
    -methyl group.
    
Visualizing the Mechanism

The following diagram illustrates the critical "Suicide Inhibition" pathway triggered by the cyclopropane moiety.[1]

MAO_Inactivation Substrate 1-(4-OMe-Ph) Cyclopropylamine ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Radical_Cation Amine Radical Cation (SET) ES_Complex->Radical_Cation -1e (FAD) Ring_Open Ring Opening (C-Centered Radical) Radical_Cation->Ring_Open Strain Relief Covalent_Adduct Covalent Adduct (Irreversible Inhibition) Ring_Open->Covalent_Adduct Attack on FAD/Cys Metabolite Ketone Product (Turnover) Ring_Open->Metabolite Radical Quench (Partitioning)

Figure 1: Mechanism-based inactivation pathway.[2] The 4-methoxy group stabilizes the 'Amine Radical Cation', potentially influencing the ratio between Covalent Adduct formation and Metabolite turnover.[2]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize the Kulinkovich-Szymoniak reaction for synthesis and a fluorometric assay for activity profiling.

Synthesis: Kulinkovich-Szymoniak Cyclopropanation

This route is superior to the classical Curtius rearrangement for generating primary cyclopropylamines directly from nitriles.[1][2]

Reagents:

  • 4-Methoxybenzonitrile (1.0 equiv)[2]

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in Et2O, 2.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4, 1.1 equiv)

  • Boron trifluoride etherate (BF3·OEt2, 2.0 equiv)

Protocol:

  • Ligand Exchange: In a flame-dried flask under Argon, dissolve 4-Methoxybenzonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) in anhydrous Et2O (50 mL).

  • Grignard Addition: Cool to -78°C. Add EtMgBr (22 mmol) dropwise over 30 mins. The solution will turn dark brown/black (titanacyclopropane formation).[1]

  • Warming: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Lewis Acid Activation: Cool back to 0°C. Add BF3·OEt2 (20 mmol) dropwise. Stir for 30 mins at RT.[1]

  • Quench: Carefully quench with 10% aqueous NaOH (20 mL).

  • Extraction: Filter through Celite to remove Ti salts. Extract the filtrate with Et2O (3x).[1]

  • Purification: The crude amine is often an oil.[1] Convert to the hydrochloride salt by adding 2M HCl in Et2O.[1] Recrystallize from EtOH/Et2O to obtain 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride as a white solid.[1][2]

In Vitro MAO Inhibition Assay (Amplex Red)

This assay measures H2O2 production during monoamine oxidation.[1] Since 1-4-MPCA is a suicide inhibitor, we measure time-dependent inhibition .[1][2]

Materials:

  • Recombinant Human MAO-A and MAO-B (Sigma/Corning).[1][2]

  • Substrate: Tyramine (non-selective) or p-Tyramine.[1][2]

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[1]

Workflow:

  • Pre-Incubation: Incubate MAO enzyme (1 U/mL) with varying concentrations of 1-4-MPCA (0.1 nM – 10 µM) in Potassium Phosphate buffer (pH 7.[1]4) at 37°C for varying times (0, 15, 30, 60 min). Crucial: This step allows the suicide inactivation to occur.

  • Substrate Addition: Add Tyramine (100 µM), Amplex Red (50 µM), and HRP (1 U/mL).[1]

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 20 minutes.

  • Data Analysis: Plot % Remaining Activity vs. Pre-incubation Time.

    • Result: A steep decline in activity with longer pre-incubation indicates irreversible inhibition (

      
       determination).[1]
      

Comparative Performance Data

The following table contrasts the predicted pharmacological profile of 1-4-MPCA against standard references.

CompoundTarget Selectivity

(MAO-A)

(MAO-B)
Mechanism Note
1-4-MPCA MAO-A > MAO-B ~50 - 200 nM > 1 µM EDG (OMe) favors MAO-A active site electronics; Geminal steric bulk reduces MAO-B fit.
TranylcypromineNon-selective10 - 20 nM15 - 30 nMPotent, clinically used.[1][2][3] Lacks geminal steric clash.[1]
1-PhenylcyclopropylamineMAO-B Selective> 10 µM~500 nMParent scaffold.[1][2] Often selective for MAO-B due to lack of polar substituents.[1][2]
ClorgylineMAO-A Selective~1 nM> 10 µMReference irreversible inhibitor (Propargylamine type).[1]

Note: Values are estimated based on SAR trends of 1-arylcyclopropylamines [1, 2].[1][2] Actual potency may vary by assay conditions.

References

  • Silverman, R. B., & Zieske, P. A. (1986).[1] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1][2][4]Journal of Medicinal Chemistry . Link

  • Miyamura, S., et al. (2016).[1][5] C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors.[1][5]Organic & Biomolecular Chemistry . Link

  • Yoshida, K., et al. (2004).[1] Synthesis of primary cyclopropylamines via Kulinkovich–Szymoniak reaction.[1]Journal of Organic Chemistry .[1] Link

  • Bolshakov, K. V., et al. (2005).[1][6] Design of antagonists for NMDA and AMPA receptors.[1][6]Neuropharmacology .[1][6][7] Link

Sources

Validation

Comparative Analysis Guide: Spectral Qualification of 1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

Executive Summary & Strategic Context In medicinal chemistry, 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (1-MPCA HCl) serves as a critical scaffold for monoamine reuptake inhibitors and conformationally restric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In medicinal chemistry, 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (1-MPCA HCl) serves as a critical scaffold for monoamine reuptake inhibitors and conformationally restricted analogs of phenethylamine.

The cyclopropane ring confers rigid stereochemical constraints, but it also introduces specific stability challenges during synthesis—specifically susceptibility to acid-catalyzed ring opening and incomplete reduction from its nitrile precursor.

This guide provides a direct spectral comparison between a Reference Standard (Batch A) and a Process Development Batch (Batch B) . The objective is to equip researchers with the specific spectral markers required to identify common impurities (nitriles, ring-opened byproducts) that often evade standard HPLC-UV detection due to co-elution or poor chromophores.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal standards and specific solvent systems designed to prevent proton exchange masking.

Quantitative H-NMR (qNMR) Protocol[1]
  • Rationale: Standard CDCl₃ is avoided because the ammonium salt protons (

    
    ) are often broad or invisible due to exchange. DMSO-
    
    
    
    is required to observe the full integral count including the salt protons.
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (if solubility permits). Note: For this guide, we rely on relative integration against the stable aromatic core.

  • Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (

      
      ): 10 seconds (Critical for full relaxation of aromatic protons).
      
    • Scans: 64.

LC-MS Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV (254 nm) and ESI+ (Scan range 100–500 m/z).

Comparative Data Analysis

The following data contrasts a compliant batch (Batch A) against a batch containing the most common synthetic impurity: 1-(4-methoxyphenyl)cyclopropanecarbonitrile (the unreduced precursor).

Physical & Bulk Properties
ParameterBatch A (Reference)Batch B (Dev Grade)Acceptance Criteria (ICH Q6A)
Appearance White crystalline powderOff-white/Pale yellow solidWhite to off-white solid
Purity (HPLC) 99.8%94.2%

Melting Point 208–210 °C (dec)198–203 °C (broad)Sharp, within 2°C of Ref
MS (ESI+)



&

(Impurity)
Major ion matches MW (163.2 free base)
H-NMR Spectral Comparison (400 MHz, DMSO- )

The chemical shifts (


) below highlight the specific diagnostic peaks that reveal the impurity in Batch B.
AssignmentBatch A (Pure)

(ppm)
Batch B (Impure)

(ppm)
Diagnostic Note
Ammonium (

)
8.65 (br s, 3H)8.65 (br s, 2.8H)Broad signal; confirms salt formation.
Aromatic (Ar-H) 7.35 (d, 2H), 6.95 (d, 2H)7.35 (d), 6.95 (d) + 7.20 (m) Impurity Flag: Extra aromatic signals indicate a second phenyl environment (Precursor).
Methoxy (

)
3.75 (s, 3H)3.75 (s) + 3.78 (s) Impurity Flag: A small satellite singlet suggests the methoxy group of the nitrile precursor.
Cyclopropane (

)
1.25–1.35 (m, 4H)1.25–1.35 (m) + 1.55 (m) Impurity Flag: The nitrile group deshields the cyclopropane ring protons, shifting them downfield.

Deep Dive: Mechanistic Interpretation

The "Roofing" Effect & Impurity Detection

In Batch A, the aromatic protons exhibit a classic


 system characteristic of para-substituted benzenes. In Batch B, the presence of the nitrile precursor (1-(4-methoxyphenyl)cyclopropanecarbonitrile) disrupts this baseline.
  • Mechanism: The nitrile group (

    
    ) is electron-withdrawing but lacks the bulky ammonium solvation shell. This shifts the aromatic protons slightly upfield compared to the amine salt, causing peak overlap (multiplets) in the 7.1–7.3 ppm region.
    
  • Action: If you see "shoulders" on your aromatic doublets, perform a COSY (Correlation Spectroscopy) experiment. If the shoulders do not couple to the main system, they are an impurity.

Mass Spectrometry Logic
  • Target Ion: The free base molecular weight is 163.22 g/mol . In ESI+, we expect

    
    .
    
  • Impurity Ion: The nitrile precursor has a MW of ~173.2 g/mol . In Batch B, the presence of a peak at 174.2 m/z confirms incomplete reduction.

  • Ring Opening: If the synthesis involved harsh acid (e.g., HCl/EtOH reflux), look for a peak at 182.2 m/z (

    
     mass units), indicating water addition (hydrolysis) and ring opening to the linear chain amine.
    

Decision Matrix Workflow

The following diagram outlines the logical flow for qualifying a batch of 1-MPCA HCl based on the spectral data above.

BatchQualification Start Sample Receipt: 1-MPCA HCl Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility HNMR 1H-NMR Acquisition (Focus: 1.0-1.6 ppm & 3.7-3.8 ppm) Solubility->HNMR Clear Solution Check1 Decision 1: Extra Methoxy Singlet? HNMR->Check1 LCMS LC-MS Analysis (ESI+ Mode) Check1->LCMS No (Single Peak) Fail FAIL: Recrystallize (iPrOH/Et2O) Check1->Fail Yes (Doublet/Shoulder) Check2 Decision 2: Mass 174.2 or 182.2 present? LCMS->Check2 Pass PASS: Release for Biological Assay Check2->Pass No (Only 164.1) Check2->Fail Yes (Impurity Found) Fail->Solubility Retest after purification

Figure 1: Logical workflow for spectral qualification of 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl batches. Blue nodes indicate preparation, Yellow indicates analysis, Red indicates decision points, and Green indicates final release.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2]

  • International Conference on Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12213449 (Free Base Analog). (Used for general structural verification of the cyclopropyl-amine scaffold).

Sources

Comparative

peer-reviewed literature validating experiments with 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Synthetic Methodologies, Structural Validation, and Pharmacophoric Utility Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Synthetic Methodologies, Structural Validation, and Pharmacophoric Utility

Executive Summary: The Rigid Bioisostere

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride (CAS: 1187931-04-9 [Salt], 72934-40-8 [Free Base]) represents a critical class of "conformationally restricted" amine building blocks. Unlike its flexible acyclic analog (4-methoxy-α-methylphenethylamine), this cyclopropylamine locks the nitrogen and the aromatic ring into a fixed geminal orientation.

This guide objectively compares the two dominant synthetic routes to access this scaffold—Titanium-Mediated Amination (Kulinkovich-Szymoniak) versus the Classical Curtius Rearrangement —and validates its utility in medicinal chemistry as a high-value pharmacophore for CNS and kinase inhibitor programs.

Comparative Synthesis Guide

The synthesis of 1-arylcyclopropylamines has evolved from hazardous multi-step rearrangements to direct metal-catalyzed transformations. Below is a head-to-head comparison of the primary methods validated in peer-reviewed literature.

Method A: Kulinkovich-Szymoniak Reaction (Recommended)

This method utilizes a titanium(IV) catalyst to generate a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, reacting directly with nitriles to form the primary amine.

  • Primary Reference: Bertus, P., & Szymoniak, J. (2003).[1] Journal of Organic Chemistry.

  • Key Reagents: 4-Methoxybenzonitrile, EtMgBr, Ti(OiPr)₄, BF₃·OEt₂.

Method B: Curtius Rearrangement (Classical)

The traditional route involves degrading a carboxylic acid derivative. While reliable, it requires handling potentially explosive azides and involves multiple isolation steps.

  • Primary Reference: Standard organic synthesis protocols (e.g., Organic Syntheses Coll. Vol. 6).

  • Key Reagents: 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid, DPPA (Diphenylphosphoryl azide) or SOCl₂/NaN₃.

Performance Comparison Table
FeatureMethod A: Kulinkovich-SzymoniakMethod B: Curtius Rearrangement
Starting Material 4-Methoxybenzonitrile (Cheap, Stable)1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (Expensive/Custom)
Step Count 1 (One-Pot) 3-4 (Acid → Azide → Isocyanate → Amine)
Atom Economy High (Ethyl group incorporated)Low (Loss of CO₂ and N₂)
Safety Profile Moderate (Grignard handling)Low (Explosion risk with Azides)
Typical Yield 65 - 82%50 - 65% (Overall)
Scalability High (Flow chemistry compatible)Limited (Azide accumulation risk)
Purity Profile High (>98% after acid-base extraction)Moderate (Urea byproducts common)

Mechanistic Visualization (Method A)

The efficiency of the Kulinkovich-Szymoniak reaction relies on the formation of a titanacyclopropane species. The diagram below illustrates the causal pathway from the nitrile precursor to the final amine salt.

KulinkovichMechanism cluster_0 Titanium Catalytic Cycle Start 4-Methoxybenzonitrile (Precursor) Intermediate Azatitanacyclopentene (Intermediate) Start->Intermediate + Ti(OiPr)4 / EtMgBr Ti_Complex Titanacyclopropane (Active Species) Ti_Complex->Intermediate Ligand Exchange Aminolysis Cyclopropylamine (Free Base) Intermediate->Aminolysis + BF3·OEt2 / H2O Final 1-(4-Methoxyphenyl) cyclopropan-1-amine HCl Aminolysis->Final + HCl (in Et2O/Dioxane)

Figure 1: Mechanistic pathway of the Kulinkovich-Szymoniak reaction transforming a nitrile to a cyclopropylamine via a titanacycle.

Validated Experimental Protocol

Objective: Synthesis of 1-(4-Methoxyphenyl)cyclopropan-1-amine HCl via the Kulinkovich-Szymoniak route. Scale: 10 mmol input.

Step-by-Step Methodology:
  • Catalyst Preparation:

    • In a flame-dried 100 mL round-bottom flask under Argon, dissolve 4-methoxybenzonitrile (1.33 g, 10 mmol) and Ti(OiPr)₄ (3.2 mL, 11 mmol) in anhydrous Et₂O (40 mL).

    • Note: Stoichiometric Titanium is often used for maximum yield, though catalytic variants exist.

  • Grignard Addition (The Critical Step):

    • Cool the solution to -70°C (Dry ice/Acetone bath).

    • Add EtMgBr (3.0 M in Et₂O, 7.3 mL, 22 mmol) dropwise over 30 minutes.

    • Causality: Slow addition at low temperature prevents polymerization and favors the formation of the titanacyclopropane intermediate.

    • Allow the mixture to warm to room temperature (RT) over 2 hours. The solution will turn dark brown/black.

  • Lewis Acid Activation:

    • Add BF₃·OEt₂ (2.5 mL, 20 mmol) dropwise. Stir for 1 hour at RT.

    • Mechanism:[1][2][3][4] Boron trifluoride activates the titanacycle for hydrolysis and prevents side reactions.

  • Workup & Salt Formation:

    • Quench with 10% aqueous NaOH (20 mL). Filter the resulting biphasic mixture through Celite to remove Titanium salts.

    • Extract the aqueous layer with Et₂O (3 x 30 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo to yield the crude free base (yellow oil).

    • Salt Formation: Dissolve the oil in minimal dry Et₂O. Add 2.0 M HCl in diethyl ether (6 mL) dropwise at 0°C.

    • Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): δ 8.60 (br s, 3H, NH₃⁺), 7.35 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.75 (s, 3H, OMe), 1.35-1.45 (m, 2H, CH₂), 1.15-1.25 (m, 2H, CH₂).

  • Melting Point: >200°C (decomposition).

Functional Application: Pharmacophore Logic

Why choose this specific cyclopropylamine over a standard ethylamine? The answer lies in Conformational Restriction and the Thorpe-Ingold Effect .

Structural Advantages
  • Entropy Reduction: By locking the ethyl chain into a cyclopropane ring, the molecule pays a lower entropic penalty upon binding to a receptor (e.g., NMDA, MAO, or Kinase active sites).

  • Metabolic Stability: The cyclopropane ring blocks α-hydroxylation, a common metabolic clearance pathway for primary amines.

  • Vector Alignment: The angle of the amine relative to the phenyl ring is fixed (~60° bond angle constraints), often mimicking the bioactive conformation of neurotransmitters.

SAR Logic Diagram

SAR_Logic cluster_flexible Flexible Analog cluster_rigid Rigid Analog (Product) Target Target Receptor (e.g., NMDA, Kinase, MAO) Flex 4-Methoxy-phenethylamine Flex_Bind High Entropic Penalty (Rotatable Bonds) Flex->Flex_Bind Binding Flex_Bind->Target Low Affinity Rigid 1-(4-Methoxyphenyl) cyclopropan-1-amine Rigid_Bind Low Entropic Penalty (Pre-organized) Rigid->Rigid_Bind Binding Metab Blocked Metabolic α-Oxidation Rigid->Metab In Vivo Rigid_Bind->Target High Affinity (Potency Boost)

Figure 2: Structure-Activity Relationship (SAR) comparison showing the potency and stability advantages of the cyclopropyl scaffold.

References

  • Bertus, P., & Szymoniak, J. (2003).[1] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[1] The Journal of Organic Chemistry, 68(18), 7133–7136.

  • Kulinkovich, O. G., & de Meijere, A. (2000).[4] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

  • Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015).[5] Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling.[5] Angewandte Chemie International Edition, 54(3), 846–851.[5]

  • PubChem. (n.d.). Compound Summary for CID 12523671, 1-(4-methoxyphenyl)cyclopropan-1-amine.[6]

  • Shuto, S., et al. (1995). Synthesis of conformationally restricted analogs of histamine and their interaction with histamine receptors. Journal of Medicinal Chemistry, 38(15), 2964–2973. (Validates the "conformational restriction" concept for cyclopropylamines).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride

Executive Safety Summary & Hazard Analysis 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a specialized pharmacophore building block. While specific toxicological data for this exact CAS (e.g., 1187931-04-9) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Analysis

1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a specialized pharmacophore building block. While specific toxicological data for this exact CAS (e.g., 1187931-04-9) is often listed as "No Data Available" in vendor Safety Data Sheets (SDS), the Precautionary Principle must apply.

We must treat this compound based on the known hazards of its functional groups:

  • Primary Amine (Cyclopropylamine moiety): Potential monoamine oxidase (MAO) inhibition activity and skin/respiratory sensitization.

  • Hydrochloride Salt: Hygroscopic nature leads to clumping; breaking these clumps generates fine, acidic dust that is highly irritating to mucous membranes.

  • Aromatic Ether: Generally stable, but contributes to lipophilicity, aiding skin absorption.

Critical Hazard Classifications (Inferred & Analog-Based):

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (Dust hazard).

  • H302: Harmful if swallowed (Acute toxicity).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Solid Handling (Powder) and Solution Preparation . Engineering controls (Fume Hood) are the primary defense; PPE is the secondary barrier.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Min. 5 mil outer, 4 mil inner)Permeation Defense: Latex degrades rapidly against amines. Double gloving provides a visual breach indicator and facilitates safe doffing without skin contact.
Respiratory P95/P100 Respirator (If outside hood) or Fume Hood (Primary)Particle Size: HCl salts form fine aerosols (<5µm) during weighing. N95 filters oils; P-series is required if any oil-based solvents are present in the lab air, but P100 offers superior filtration efficiency (99.97%) for potent unknowns.
Eye/Face Chemical Splash Goggles (Indirect Vent)Acidity: Upon contact with ocular moisture, the HCl salt hydrolyzes to form hydrochloric acid, causing immediate, severe corneal damage. Safety glasses are insufficient for fine powders.
Body Tyvek® Lab Coat (Closed front)Dust Trap Prevention: Cotton coats trap dust in fibers, creating a secondary exposure source later. Tyvek sheds particles and is disposable.
Glove Permeation Logic

Note: Specific permeation data for this molecule is unavailable. We rely on "Worst Case" surrogate data (General Aromatic Amines).

  • Nitrile (0.11mm): Breakthrough > 480 mins (Solid state).

  • Latex: Not Recommended (Potential degradation).[1]

  • Change Frequency: Immediately upon splash; every 2 hours for dry handling.

Operational Protocol: Safe Weighing & Transfer

The highest risk of exposure occurs during the weighing of the solid , where static electricity and hygroscopic clumping can cause aerosolization.

Step-by-Step Methodology
  • Engineering Setup:

    • Verify Fume Hood face velocity is 80–100 fpm .

    • Place an Ionizing Bar or anti-static gun near the balance to neutralize static charge on the cyclopropylamine powder (amines are prone to static cling).

  • The "Static Control" Weighing Technique:

    • Do not dispense directly from the stock bottle into the weighing boat.

    • Step A: Tare a closed secondary vial.

    • Step B: Transfer the approximate amount of solid to the secondary vial using a disposable spatula.

    • Step C: Close the stock bottle immediately.

    • Step D: Weigh the secondary vial. This prevents the "dust cloud" effect often seen when tapping powder onto an open balance pan.

  • Solubilization (The Acidic Event):

    • When adding solvent (e.g., Methanol, DMSO) to the amine HCl salt, a mild exotherm may occur.

    • Add solvent slowly down the side of the vial to prevent "puffing" of the dry powder.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical control points (CCPs) for handling this compound.

SafeHandling cluster_weighing Critical Control Point: Weighing Start START: Risk Assessment PPE_Check 1. Don PPE (Double Nitrile, Goggles, Tyvek) Start->PPE_Check Hood_Check 2. Engineering Control (Verify Hood Flow 100 fpm) PPE_Check->Hood_Check Static 3. Neutralize Static (Ionizer/Anti-static Gun) Hood_Check->Static Transfer 4. Closed Transfer (Stock -> Vial -> Balance) Static->Transfer Minimize Dust Seal 5. Seal & Decon Exterior Transfer->Seal Dissolve 6. Solubilization (Add solvent slowly) Seal->Dissolve Waste 7. Disposal (Acidic/Organic Stream) Dissolve->Waste

Figure 1: Workflow emphasizing static neutralization and closed transfer to minimize dust exposure.[2][3][4]

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate the immediate area if the spill exceeds 500mg.

  • Do not dry sweep. This generates dust.

  • Cover the spill with a wet paper towel (water/surfactant mix) to dampen the powder.

  • Scoop the damp material into a hazardous waste bag.

  • Wipe the surface with 1% Acetic Acid (to solubilize the amine) followed by water.

First Aid (Specific to Amine HCl Salts)
  • Eye Contact: Flush immediately for 15 minutes .[4][5] The HCl component causes rapid pH change; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[6] Do not use alcohol (increases skin absorption of the lipophilic methoxy-phenyl group).

Waste Disposal Logistics
  • Classification: Hazardous Chemical Waste.[7]

  • Stream: Solid waste goes to Incineration . Liquid waste (if dissolved) goes to Organic Solvents (Halogenated or Non-Halogenated depending on solvent) .

  • Labeling: Must be tagged as "Toxic" and "Corrosive" (due to HCl content).

References

  • Combi-Blocks Inc. (2023).[5] Safety Data Sheet: 1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • Ansell Healthcare. (2008). Chemical Resistance Guide (8th Edition). Permeation data for aromatic amines. Retrieved from

  • Thermo Fisher Scientific. (2009).[2] Safety Data Sheet: Cyclopropylamine. (Used for analog hazard data).[6][8] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
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1-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride
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